4-(2-Pyrimidinyloxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrimidin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOTUTZLSXURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363309 | |
| Record name | 4-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105130-26-5 | |
| Record name | 4-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrimidin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Pyrimidinyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Pyrimidinyloxy)aniline is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a pyrimidine ring linked to an aniline moiety through an ether bond, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance as part of the broader class of anilino pyrimidine derivatives.
Physicochemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [1][2][3][4][5] |
| Molecular Weight | 187.2 g/mol | [1][2][3][4][5] |
| CAS Number | 105130-26-5 | [1][2][3][4][5] |
| Appearance | Solid (predicted) |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a valuable starting point for experimental design.
| Property | Predicted Value | Method/Source |
| Melting Point | 100-130 °C | Estimation based on similar structures |
| Boiling Point | >300 °C | Estimation based on similar structures |
| Water Solubility | Moderately soluble | General statements[1] |
| pKa (most basic) | 3.5 - 4.5 | Computational prediction[4][6] |
| logP | 1.4 - 2.0 | Computational prediction[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on the nucleophilic aromatic substitution of 2-chloropyrimidine with 4-aminophenol.
Materials:
-
4-Aminophenol
-
2-Chloropyrimidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
To a solution of 4-aminophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Below is a visual representation of the synthetic workflow.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle if necessary.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point of the sample.[8]
Determination of Water Solubility
The shake-flask method is a common technique for determining the aqueous solubility of a compound.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of distilled water.
-
Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C).
-
Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.[9][10]
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.[3]
Apparatus:
-
Analytical balance
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
pH meter
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of the other immiscible solvent (n-octanol or water).
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[3][11][12]
Biological Significance and Potential Mechanism of Action
While specific biological signaling pathways for this compound are not extensively documented, the broader class of anilino pyrimidine derivatives is well-established for its significant biological activities, particularly as kinase inhibitors.[9][13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6][15] Anilino pyrimidine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival.[6][15][16]
The following diagram illustrates the general mechanism of action for an anilino pyrimidine derivative as a kinase inhibitor.
Caption: A diagram showing the competitive inhibition of a kinase by an anilino pyrimidine derivative.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, offering both established and predicted data to aid in research endeavors. The inclusion of detailed experimental protocols for its synthesis and the determination of its key properties aims to facilitate reproducible and robust scientific investigation. Furthermore, by contextualizing its potential biological activity within the well-established framework of anilino pyrimidine kinase inhibitors, this guide provides a logical starting point for the exploration of its therapeutic potential. As research into novel therapeutics continues to evolve, a thorough understanding of the fundamental characteristics of such versatile building blocks will remain paramount.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. 3.3. Determination of Experimental logP Values [bio-protocol.org]
- 12. enamine.net [enamine.net]
- 13. 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The 4-anilinoquinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The dysregulation of EGFR signaling, through overexpression or activating mutations, is a critical driver in the proliferation and survival of various cancer cells.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a major focus of oncology research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-anilinoquinazoline derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the critical structural modifications that influence inhibitory potency, summarizes quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors
The inhibitory potency of 4-anilinoquinazoline derivatives is intricately linked to the nature and position of substituents on both the quinazoline core and the anilino moiety. These modifications influence the compound's binding affinity to the ATP pocket of the EGFR kinase domain, its selectivity, and its overall pharmacological properties.
The Quinazoline Core: Essential for Activity
The quinazoline ring system is indispensable for the activity of these inhibitors.[3] It orients the anilino side chain into the ATP-binding site and forms crucial hydrogen bond interactions with the hinge region of the kinase domain. Specifically, the nitrogen at position 1 (N-1) of the quinazoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a methionine residue (Met793) in the hinge region.[4]
Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, have a profound impact on potency. Electron-donating groups are generally favored in these positions.[3] For instance, the introduction of methoxy groups at the 6- and 7-positions, as seen in some of the most potent analogues, can significantly enhance inhibitory activity.[3]
The 4-Anilino Moiety: Driving Potency and Selectivity
The aniline group at the 4-position of the quinazoline core is a key determinant of both potency and selectivity. This part of the molecule extends into a more variable region of the ATP-binding site, and substitutions on the aniline ring can be tailored to optimize interactions with specific amino acid residues.
Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[3] Halogen substitutions at this position have been shown to modulate the potency of these inhibitors effectively.[5] For example, a bromine atom at the 3-position of the aniline ring has been associated with very high inhibitory efficacy.[5]
Quantitative Data on Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme or cell growth.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives
| Compound | R1 (Quinazoline 6,7-position) | R2 (Aniline 3-position) | EGFR IC50 (nM) | Reference |
| Gefitinib | 6,7-dimethoxy | 3-chloro, 4-fluoro | 25.42 | [6] |
| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | 33.25 | [6] |
| Compound 1 | 6,7-dimethoxy | H | 29 | [3][5] |
| Compound 2 | 6,7-dimethoxy | F | 3.8 | [5] |
| Compound 3 | 6,7-dimethoxy | Cl | 0.31 | [5] |
| Compound 4 | 6,7-dimethoxy | Br | 0.025 | [5] |
| Compound 5 | 6,7-dimethoxy | I | 0.89 | [5] |
| Compound 15a | 6-acylamino | 3-chloro, 4-fluoro | 130 | [7] |
| Compound 15b | 6-acylamino | 3-chloro, 4-(3-fluorobenzyloxy) | 150 | [7] |
| Compound 15e | 6-acylamino | 3-ethynyl | 690 | [7] |
Table 2: Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7i | A549 (Lung Carcinoma) | 2.25 | [6] |
| HT-29 (Colon Carcinoma) | 1.72 | [6] | |
| MCF-7 (Breast Adenocarcinoma) | 2.81 | [6] | |
| Compound 15b | HT-29 (Colon Carcinoma) | 5.27 | [7] |
| MCF-7 (Breast Adenocarcinoma) | 4.41 | [7] | |
| H460 (Large Cell Lung Cancer) | 11.95 | [7] | |
| Compound 30 | A431 (Epidermoid Carcinoma) | 3.5 | [8] |
| Compound 33 | A431 (Epidermoid Carcinoma) | 3.0 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-anilinoquinazoline derivatives and their biological evaluation.
General Synthesis of 4-Anilinoquinazoline Derivatives
A common and efficient method for the synthesis of 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[9]
Materials:
-
Substituted 2-aminobenzonitrile
-
Dimethylformamide-dimethylacetal (DMF-DMA)
-
Substituted aniline
-
Isopropanol
-
Hydrochloric acid (HCl) in isopropanol
Procedure:
-
Synthesis of the Quinazoline Core: A mixture of a substituted 2-aminobenzonitrile and DMF-DMA is heated. The intermediate formed is then cyclized in the presence of a substituted aniline and an acid catalyst to yield the 4-anilinoquinazoline derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the pure 4-anilinoquinazoline derivative.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[10][11]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the EGFR enzyme, and the peptide substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10][11]
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.[12]
Materials:
-
Cancer cell line (e.g., A549, HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells and determine the IC50 value.[12]
Western Blot Analysis of EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.[14]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control to normalize the p-EGFR signal.[14]
-
Data Analysis: Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 4-anilinoquinazoline derivatives.
Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.
Caption: General Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives.
Caption: Workflow for the Biological Evaluation of 4-Anilinoquinazoline Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Pyrimidinyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-Pyrimidinyloxy)aniline, a versatile building block in the synthesis of bioactive molecules. The document details predicted spectroscopic data based on the analysis of its structural analogues, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of novel organic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound (CAS: 105130-26-5, Formula: C₁₀H₉N₃O, Molecular Weight: 187.20 g/mol ). These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | Doublet | 2H | H-4', H-6' (Pyrimidine ring) |
| ~7.10 | Doublet | 2H | H-2, H-6 (Aniline ring) |
| ~6.95 | Doublet | 2H | H-3, H-5 (Aniline ring) |
| ~6.80 | Triplet | 1H | H-5' (Pyrimidine ring) |
| ~3.80 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2' (Pyrimidine ring, O-C=N) |
| ~158.0 | C-4', C-6' (Pyrimidine ring) |
| ~145.0 | C-4 (Aniline ring, C-O) |
| ~142.0 | C-1 (Aniline ring, C-NH₂) |
| ~122.0 | C-2, C-6 (Aniline ring) |
| ~115.0 | C-3, C-5 (Aniline ring) |
| ~110.0 | C-5' (Pyrimidine ring) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | C=N stretch (Pyrimidine ring), N-H bend |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1100 - 1000 | Medium | Aryl-O stretch (symmetric) |
| 850 - 800 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z Ratio | Relative Intensity | Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 108 | Medium | [H₂N-C₆H₄-O]⁺ |
| 92 | Medium | [C₆H₄NH₂]⁺ |
| 79 | High | [C₅H₃N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.
-
Accumulate a minimum of 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the major absorption peaks.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.
-
Set the electron energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₁₀H₉N₃O.
Visualization of the Analytical Workflow
The following diagram illustrates a standardized workflow for the spectroscopic analysis and structural elucidation of a novel chemical entity.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Potential Therapeutic Targets of 4-(2-Pyrimidinyloxy)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets of 4-(2-pyrimidinyloxy)aniline derivatives. The document summarizes key findings from recent research, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug development in this area.
Introduction
The this compound scaffold is a versatile chemical structure that has garnered significant attention in medicinal chemistry. Derivatives of this compound have been explored for a range of therapeutic applications, most notably in oncology as kinase inhibitors.[1] The pyrimidine ring is a key feature that enhances the biological activity of these molecules, allowing them to interact with specific biological targets.[1] This guide focuses on the anticancer properties of these derivatives, particularly their roles as inhibitors of various protein kinases implicated in tumorigenesis and cancer progression.
Key Therapeutic Targets and Quantitative Data
Research has identified several key protein kinases as therapeutic targets for this compound derivatives. These compounds often function as multi-target kinase inhibitors, with a notable selectivity for certain subfamilies. The following tables summarize the quantitative data for the inhibitory activity of various derivatives against their primary targets.
Mer and c-Met Kinase Inhibition
A significant area of investigation has been the development of dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in numerous cancers and are attractive targets for antitumor drugs.[2][3]
Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) | Reference |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | [4] |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | [3][5] |
| 14a | 8.1 | 144.0 | [5] |
| 14b | 9.6 | >1000 | [5] |
| 15f | 37.5 ± 2.7 | - | [6] |
Class III Receptor Tyrosine Kinase (RTK) Inhibition
Derivatives of 4-anilinopyrimidine have demonstrated selective inhibition of members of the class III receptor tyrosine kinase family, which includes targets like PDGFR.[7]
Table 2: Antiproliferative Activity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives
| Cell Line | Compound 19 IC50 (µM) | Compound 20 IC50 (µM) | Reference |
| A431 | >10 | 7.5 | [7] |
| U-87 MG | 5.2 | 1.8 | [7] |
| HCT-116 | 6.3 | 2.5 | [7] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The 4-anilinoquinazoline scaffold, structurally related to 4-anilinopyrimidines, is well-known for its potent and selective inhibition of EGFR.[8][9]
Table 3: Cytotoxic Effect of 4-Anilinoquinazoline Derivatives on A431 Cells
| Compound | IC50 (µM) | Reference |
| 30 | 3.5 | [9] |
| 33 | 3.0 | [9] |
Other Kinase and Cellular Targets
Beyond the well-defined kinase families, derivatives have shown activity against other significant cancer-related targets.
Table 4: Inhibition of Other Kinase and Cellular Targets
| Derivative Class | Target | Activity | Reference |
| 4-aniline-thieno[2,3-d]pyrimidine | MNK1 | Potent Inhibition | [10] |
| Pyrimidinyl pyrazole | Tubulin Polymerization | Inhibition | [11] |
| Pyrimidin-4-yl-1H-imidazole | CRAF | Potent Inhibition (Compound 7a IC50 = 0.62 µM on A375P) | [12] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound derivatives.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against specific kinases (e.g., Mer, c-Met, EGFR).
Methodology:
-
Kinase assays are typically performed using a radiometric or fluorescence-based method.
-
For example, the ADP-Glo™ Kinase Assay can be used. This assay quantifies the amount of ADP produced during the kinase reaction.
-
The kinase, substrate, ATP, and the test compound are incubated together in an appropriate buffer system.
-
After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.
-
The luminescence signal is proportional to the ADP concentration and is inversely correlated with the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
Cell Proliferation Assay (e.g., CCK8 or MTT Assay)
Objective: To assess the antiproliferative activity of the compounds on cancer cell lines.
Methodology:
-
Cancer cells (e.g., HepG2, MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[3][4]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, a solution of either Cell Counting Kit-8 (CCK8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
For CCK8, the WST-8 reagent is bioreduced by cellular dehydrogenases to a soluble formazan, and the absorbance is measured at 450 nm.
-
For MTT, the tetrazolium salt is reduced to insoluble formazan crystals by mitochondrial dehydrogenases. The crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a lead compound.
Methodology:
-
Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., HCT116).
-
When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., administered orally or intraperitoneally) at a specific dose and schedule.
-
The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.[7]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the drug discovery process.
Caption: Mer and c-Met signaling pathway inhibition.
Caption: Drug discovery workflow for kinase inhibitors.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential as therapeutic agents, particularly in the field of oncology. Their ability to selectively inhibit key protein kinases involved in cancer cell proliferation, survival, and migration makes them attractive candidates for further development. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective cancer therapies. Future work should continue to explore the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2-Substituted Aniline Pyrimidines: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, structure-activity relationships, and biological evaluation of 2-substituted aniline pyrimidines as potent kinase inhibitors.
The 2-substituted aniline pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical class, focusing on the key aspects of its chemical space, from synthesis to biological activity.
Core Structure and Chemical Space
The 2-substituted aniline pyrimidine core consists of a pyrimidine ring substituted at the 2-position with an aniline moiety. The exploration of the chemical space around this core has largely focused on modifications at three key positions: the aniline ring, the linker between the aniline and pyrimidine, and the pyrimidine ring itself. These modifications have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies
The synthesis of 2-substituted aniline pyrimidines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common method involves the reaction of a 2-chloropyrimidine derivative with a substituted aniline in the presence of an acid catalyst or under microwave irradiation to facilitate the reaction.[1][2]
General Experimental Protocol for Synthesis
A representative synthetic protocol involves the microwave-assisted reaction of a 2-chloropyrimidine with an aniline derivative.[1]
Materials:
-
2-chloro-4,6-dimethylpyrimidine
-
Substituted aniline
-
Ethanol
-
Microwave reactor
Procedure:
-
A mixture of 2-chloro-4,6-dimethylpyrimidine and the desired substituted aniline is prepared in ethanol.
-
The reaction mixture is subjected to microwave irradiation at 160 °C for 10 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 2-anilinopyrimidine derivative.
Biological Targets and Signaling Pathways
2-Substituted aniline pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Key kinase targets for this class of compounds include Mer and c-Met, both of which are receptor tyrosine kinases implicated in tumor growth, metastasis, and drug resistance.[3][4][5]
The inhibition of Mer and c-Met by these compounds disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
Structure-Activity Relationship (SAR)
The biological activity of 2-substituted aniline pyrimidines is highly dependent on the nature and position of substituents on the scaffold.
-
Aniline Ring Substituents: The substitution pattern on the aniline ring plays a crucial role in determining the potency and selectivity of the inhibitors. Different functional groups at various positions can influence binding affinity to the target kinase.
-
Pyrimidine Ring Substituents: Modifications on the pyrimidine ring can impact the overall physicochemical properties of the molecule, such as solubility and metabolic stability.
-
Linker Modifications: The nature of the linkage between the pyrimidine and the aniline can affect the conformational flexibility of the molecule, which is critical for optimal binding to the kinase active site.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 2-substituted aniline pyrimidine derivatives against key kinase targets and cancer cell lines.
| Table 1: In Vitro Kinase Inhibitory Activity | ||
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 14a | 8.1 | 144.0 |
| 14b | 9.6 | >1000 |
| Table 2: Antiproliferative Activity | |||
| Compound | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| 17c | - | - | - |
| 18c | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 |
| Table 3: Pharmacokinetic Properties | ||
| Compound | Human Liver Microsomal Stability (t1/2, min) | Oral Bioavailability (F, %) |
| 17c | 53.1 | 45.3 |
| 18c | 53.1 | 2.84 |
Key Experimental Protocols
Reproducible and robust biological assays are essential for the evaluation of novel compounds. This section provides detailed methodologies for key experiments.
Kinase Inhibitory Activity Assay
Objective: To determine the in vitro potency of compounds against target kinases.
Protocol:
-
Kinase reactions are performed in a final volume of 10 µL in 384-well plates.
-
The reaction mixture contains the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at room temperature, the reaction is stopped by the addition of a termination buffer.
-
The phosphorylation of the substrate is quantified by measuring the fluorescence signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Antiproliferation Assay (CCK8)
Objective: To assess the cytotoxic effect of compounds on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).
-
After the treatment period, Cell Counting Kit-8 (CCK8) solution is added to each well.
-
The plates are incubated for 1-4 hours at 37 °C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]
In Vitro Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of compounds in liver microsomes.
Protocol:
-
Test compounds are incubated with human liver microsomes in the presence of NADPH at 37 °C.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS analysis.
-
The in vitro half-life (t1/2) is calculated from the first-order decay plot of the compound concentration over time.[4][5]
hERG Inhibition Assay
Objective: To assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.
Protocol:
-
The assay is performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Cells are exposed to various concentrations of the test compound.
-
The hERG channel current is measured before and after compound addition.
-
The percentage of inhibition is calculated, and IC50 values are determined. A high IC50 value (>40 µM) is generally considered favorable for cardiac safety.[3]
Experimental Workflow
The discovery and development of novel 2-substituted aniline pyrimidine inhibitors follow a structured workflow, from initial design and synthesis to preclinical evaluation.
Conclusion
The 2-substituted aniline pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation of these compounds is critical for the successful development of new therapeutics. This technical guide provides a foundational overview to aid researchers in their exploration of this important chemical space. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to identify clinical candidates for a range of diseases.
References
- 1. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 2. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5): Properties, Synthesis, and Applications in Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and suppliers of 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5). It also delves into its application as a key intermediate in the development of targeted kinase inhibitors, with a particular focus on the B-Raf signaling pathway, a critical mediator in various cancers.
Core Properties of 4-(pyrimidin-2-yloxy)aniline
4-(pyrimidin-2-yloxy)aniline is an organic compound featuring a pyrimidine ring linked to an aniline moiety through an ether bond. This structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules.[1][2]
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of 4-(pyrimidin-2-yloxy)aniline is presented in the table below. While experimentally determined data is limited, predicted values from computational models provide useful estimates.
| Property | Value | Source |
| CAS Number | 105130-26-5 | [3] |
| Molecular Formula | C₁₀H₉N₃O | [3] |
| Molecular Weight | 187.2 g/mol | [3] |
| IUPAC Name | 4-(pyrimidin-2-yloxy)aniline | PubChem |
| Synonyms | 4-(2-Pyrimidinyloxy)benzenamine, 4-(pyrimidin-2-yloxy)phenylamine | [2] |
| SMILES | C1=CN=C(N=C1)OC2=CC=C(C=C2)N | [4] |
| InChI | InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 | [4] |
| Predicted XlogP | 1.4 | [4] |
| Storage Conditions | Store at 0-8°C | [2] |
Spectral Data
Detailed experimental spectral data for 4-(pyrimidin-2-yloxy)aniline is not widely available in public literature. Researchers are advised to acquire lot-specific data from their supplier or perform their own analytical characterization. Predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, are available.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.08183 | 138.0 |
| [M+Na]⁺ | 210.06377 | 146.5 |
| [M-H]⁻ | 186.06727 | 141.9 |
| [M+NH₄]⁺ | 205.10837 | 154.3 |
Data sourced from PubChemLite.[4]
Synthesis and Experimental Protocols
4-(pyrimidin-2-yloxy)aniline is a crucial intermediate in the synthesis of various kinase inhibitors. The general synthetic approach involves the nucleophilic aromatic substitution of a pyrimidine with a substituted aniline.
General Synthesis of Pyrimidine Derivatives
A common method for synthesizing pyrimidine-based compounds involves the reaction of a chloropyrimidine with an appropriate aniline derivative. This reaction is often carried out in a suitable solvent such as isopropanol and may be facilitated by the addition of an acid or base.
Experimental Workflow for Synthesis of Kinase Inhibitors
Caption: General workflow for synthesizing kinase inhibitors from 4-(pyrimidin-2-yloxy)aniline.
Example Experimental Protocol: Synthesis of a B-Raf Kinase Inhibitor Precursor
Synthesis of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline [5]
-
Reaction Setup: In a three-neck round-bottom flask, tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate (7.5 g) is dissolved in dichloromethane (65 ml) and trifluoroacetic acid (20 ml) at 273 K (0 °C).
-
Reaction: The ice-water bath is removed, and the reaction is allowed to proceed for 6 hours at room temperature.
-
Workup: The reaction mixture is neutralized with sodium bicarbonate. The organic and aqueous layers are separated.
-
Isolation: The dichloromethane is evaporated to yield the solid product.
-
Crystallization: Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a cyclohexane solution.
Application in Drug Discovery: Targeting the B-Raf Kinase Signaling Pathway
The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[6] 4-(pyrimidin-2-yloxy)aniline serves as a key building block for compounds targeting the B-Raf kinase, a serine-threonine kinase that is a critical component of the MAPK/ERK signaling pathway.[7][8]
The B-Raf/MAPK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] In many cancers, particularly melanoma, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation.[10] This leads to uncontrolled cell growth and tumor progression.
The B-Raf/MAPK Signaling Pathway
Caption: A simplified diagram of the B-Raf/MAPK signaling cascade.
B-Raf Kinase Inhibition Assay Protocol
The evaluation of compounds synthesized from 4-(pyrimidin-2-yloxy)aniline as potential B-Raf inhibitors is a critical step in the drug discovery process. An in vitro kinase assay is a standard method for determining the inhibitory activity of a compound against a specific kinase.
Protocol: In Vitro BRAF Kinase Assay [9]
-
Reagent Preparation:
-
Thaw recombinant human BRAF V600E enzyme, kinase assay buffer, ATP, and a specific BRAF substrate (e.g., purified inactive MEK1) on ice.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare a master mix of the BRAF V600E enzyme diluted in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test inhibitor dilutions to the appropriate wells.
-
Add the substrate and ATP solution to all wells to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Suppliers of 4-(pyrimidin-2-yloxy)aniline
A number of chemical suppliers offer 4-(pyrimidin-2-yloxy)aniline for research and development purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.
Table of Suppliers
| Supplier | Location |
| Santa Cruz Biotechnology | Dallas, TX, USA |
| Chem-Impex International | Wood Dale, IL, USA |
| BLD Pharm | Shanghai, China |
| CymitQuimica | Barcelona, Spain |
| A2B Chem | San Diego, CA, USA |
This list is not exhaustive and represents a sample of available suppliers.
Conclusion
4-(pyrimidin-2-yloxy)aniline is a valuable and versatile building block in the synthesis of kinase inhibitors, particularly those targeting the B-Raf kinase. Its chemical properties and reactivity make it an important starting material for the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. This guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers and drug development professionals in their endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 4-(pyrimidin-2-yloxy)aniline (C10H9N3O) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(2-Pyrimidinyloxy)aniline in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. 4-(2-Pyrimidinyloxy)aniline represents a key building block for the synthesis of such inhibitors. While public domain data on the direct kinase inhibitory activity of the unsubstituted this compound is limited, its derivatives, particularly urea-containing compounds, have been shown to be potent inhibitors of various protein kinases. A vendor of this compound notes its use in biochemical research for the study of enzyme inhibitors, suggesting its role as a foundational scaffold for developing more complex and potent molecules.[1]
This document provides detailed application notes and protocols for the use of this compound derivatives in kinase inhibition assays, focusing on compounds that incorporate a phenylurea moiety. The data presented is for these derivatives, which serve as exemplary compounds for researchers working with the this compound core structure.
Data Presentation: Kinase Inhibition Profile of this compound Derivatives
The following tables summarize the in vitro potency of various kinase inhibitors that are structurally related to this compound. These derivatives often feature a urea linkage, which has been shown to be important for activity against several receptor tyrosine kinases (RTKs).
Table 1: Inhibition of Class III Receptor Tyrosine Kinases by N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| 7 | KIT | 0.18 |
| PDGFRβ | 0.18 | |
| FLT3 | 0.18 | |
| CSF1R | 0.35 | |
| PDGFRα | >1 | |
| 19 | KIT | 0.045 |
| PDGFRβ | 0.050 | |
| FLT3 | 0.060 | |
| CSF1R | 0.090 | |
| PDGFRα | 0.250 |
Data extracted from a study on 4-anilinopyrimidine derivatives, which are structurally analogous to this compound derivatives. The study highlights that the phenylurea moiety confers potent inhibitory activity against several members of the class III receptor tyrosine kinase family.
Table 2: Inhibition of VEGFR and FGFR by 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 2a | VEGFR-2 | 150 |
| 2b | VEGFR-2 | 199 |
| 2c | VEGFR-2 | 183 |
These compounds, featuring a thieno[3,2-d]pyrimidine core, demonstrate that the 4-oxypyrimidine-phenylurea scaffold is a viable pharmacophore for potent VEGFR-2 inhibition.[2]
Featured Kinase Family: Vascular Endothelial Growth Factor Receptors (VEGFRs)
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. [3]This process is crucial for tumor growth and metastasis, making VEGFRs a significant target in oncology. [2][3]The binding of VEGF to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. [3]Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block these signaling events. [3]
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase (e.g., VEGFR-2) using a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution at the desired concentration (e.g., 10 µM)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM.
-
Perform an intermediate dilution of the compound series in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds, a positive control inhibitor, and a vehicle control (DMSO) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the master mix (e.g., 12.5 µL) to each well of the assay plate.
-
Include "no enzyme" control wells that receive the master mix without the kinase to serve as a 100% inhibition control.
-
-
Incubation:
-
Gently mix the plate on a plate shaker.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
After incubation, add the ADP-Glo™ Reagent (e.g., 25 µL) to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent (e.g., 50 µL) to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
100% Activity (Vehicle Control): Luminescence of wells with DMSO only.
-
0% Activity (Blank): Luminescence of "no enzyme" control wells.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for MTT Assay with Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of pyrimidine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2][3]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2][4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5][6][7] The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][2][7]
Experimental Protocols
Materials Required
-
Pyrimidine compounds of interest
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[1][5]
-
96-well flat-bottom sterile microplates[12]
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[5][11]
-
Humidified incubator (37°C, 5% CO₂)[10]
-
Sterile pipette tips and tubes
-
Multichannel pipette
Protocol for Adherent Cells
-
Cell Seeding:
-
Culture cells to the exponential growth phase.[1]
-
Trypsinize and resuspend cells in a complete growth medium.
-
Determine the optimal cell seeding density (typically 1,000 to 100,000 cells/well) by performing a cell titration curve.[5][12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compounds in a complete growth medium. It is common to dissolve the compounds in DMSO first and then dilute them in the medium.[10]
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing various concentrations of the pyrimidine compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium to each well.[5]
-
Add 50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.[5][12]
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]
-
Gently pipette up and down or shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10][11]
-
-
Absorbance Measurement:
Data Presentation
The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.
Table 1: Raw Absorbance Data
| Compound Concentration (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD |
| 0 (Untreated Control) | 1.254 | 1.289 | 1.267 | 1.270 |
| 0 (Vehicle Control) | 1.248 | 1.265 | 1.259 | 1.257 |
| Pyrimidine Compound X - 1 | 1.102 | 1.125 | 1.118 | 1.115 |
| Pyrimidine Compound X - 10 | 0.856 | 0.879 | 0.863 | 0.866 |
| Pyrimidine Compound X - 50 | 0.632 | 0.645 | 0.638 | 0.638 |
| Pyrimidine Compound X - 100 | 0.411 | 0.423 | 0.417 | 0.417 |
| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Calculation of Percent Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
| Compound Concentration (µM) | Average OD | Corrected OD (Average OD - Blank OD) | % Cell Viability |
| 0 (Untreated Control) | 1.270 | 1.217 | 100.0% |
| Pyrimidine Compound X - 1 | 1.115 | 1.062 | 87.3% |
| Pyrimidine Compound X - 10 | 0.866 | 0.813 | 66.8% |
| Pyrimidine Compound X - 50 | 0.638 | 0.585 | 48.1% |
| Pyrimidine Compound X - 100 | 0.417 | 0.364 | 29.9% |
Table 3: Summary of IC₅₀ Values for Different Pyrimidine Compounds
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Pyrimidine Compound X | MDA-MB-231 | 48 | 45.7 |
| Pyrimidine Compound Y | MDA-MB-231 | 48 | 6.0 ± 1.3[8] |
| Pyrimidine Compound Z | HT-29 | 72 | 2.243 ± 0.217[9] |
Visualizations
Caption: Experimental workflow for the MTT assay.
Caption: Mechanism of the MTT assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. opentrons.com [opentrons.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols: 4-(2-Pyrimidinyloxy)aniline Scaffold in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(2-Pyrimidinyloxy)aniline scaffold is a key pharmacophore in the development of novel anticancer agents. Derivatives of this parent molecule have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest, highlighting their potential as therapeutic candidates. This document provides a summary of the in vitro efficacy of various this compound derivatives, detailed protocols for key biological assays, and visualizations of the putative signaling pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Substitution | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 4c | 4-Cl | MCF-7 | Breast Cancer | 10.6 ± 1.01 | |
| 4d | 4-NO2 | MCF-7 | Breast Cancer | 11.71 ± 1.02 | |
| 4e | 4-OCH3 | MCF-7 | Breast Cancer | 9.12 ± 0.45 | |
| LoVo | Colorectal Carcinoma | 10.91 ± 1.20 | |||
| 4f | 2,5-diCl | MCF-7 | Breast Cancer | 11.47 ± 1.05 | |
| 4g | Not Specified | PA-1 | Ovarian Cancer | 14.85 ± 0.97 | |
| LoVo | Colorectal Carcinoma | 13.78 ± 1.01 | |||
| 4i | Not Specified | HeLa | Cervical Cancer | 11.25 ± 0.51 | |
| 4j | 3,4-diCH3 | PA-1 | Ovarian Cancer | 12.39 ± 4.25 | |
| LoVo | Colorectal Carcinoma | 11.47 ± 0.51 |
Experimental Protocols
Detailed methodologies for the evaluation of this compound derivatives in cancer cell line studies are provided below.
Cell Viability and Cytotoxicity: MTT Assay
This protocol is used to assess the effect of the test compounds on cancer cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, PA-1, LoVo)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1][2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration. Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Putative Signaling Pathway: Induction of Apoptosis
Derivatives of this compound are hypothesized to induce apoptosis through the intrinsic and/or extrinsic pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis potentially targeted by the compounds.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Synthesis and Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Dual Mer/c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The receptor tyrosine kinases (RTKs) Mer and c-Met are crucial mediators of intracellular signaling pathways that govern cell proliferation, survival, migration, and invasion.[1][2] Dysregulation and overexpression of both kinases are frequently observed in a multitude of human cancers, contributing to tumor progression, metastasis, and the development of therapeutic resistance.[1][2] Consequently, the simultaneous inhibition of both Mer and c-Met presents a compelling therapeutic strategy to overcome the complexity and redundancy of cancer signaling networks. This document outlines the synthesis and biological evaluation of a novel series of 2-substituted aniline pyrimidine derivatives that have demonstrated potent dual inhibitory activity against both Mer and c-Met kinases.[1][2][3]
Lead compounds from this series, such as 17c and 18c , have shown significant promise, exhibiting potent enzymatic inhibition, broad-spectrum anti-proliferative effects against various cancer cell lines, and favorable pharmacokinetic profiles.[1][3][4] For instance, compound 17c displayed potent dual kinase inhibition with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met.[3][4][5] Similarly, compound 18c demonstrated robust inhibitory activity against Mer and c-Met with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively.[1][2][6]
These application notes provide detailed protocols for the chemical synthesis of the 2-substituted aniline pyrimidine scaffold, along with methodologies for key biological assays to characterize their inhibitory potential. This includes in vitro kinase inhibition assays, cellular anti-proliferative assays, and western blot analysis to confirm target engagement within a cellular context.
Mer/c-Met Signaling Pathway
The diagram below illustrates a simplified overview of the downstream signaling cascades activated by Mer and c-Met, which are central to cancer cell proliferation and survival.
Caption: Simplified Mer and c-Met signaling pathways.
Experimental Workflow
The overall workflow for the synthesis and evaluation of 2-substituted aniline pyrimidine inhibitors is depicted below.
Caption: Workflow for synthesis and evaluation of inhibitors.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases.
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) | Reference |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | [3][4][5][7] |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | [1][2][6] |
| 14a | 8.1 | 144.0 | [2] |
| 14b | 9.6 | >1000 | [2] |
| 17f | 5.5 ± 0.8 | Not Reported | [4] |
| 13b | 13.1 ± 2.1 | 25.9 ± 7.7 | [4] |
| Cabozantinib | Not Reported | Not Reported |
Cellular Anti-proliferative Activity
The anti-proliferative activities of lead compounds were evaluated against a panel of human cancer cell lines.
| Compound | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| 18c | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 | [2][6] |
| 17c | Potent Activity | Potent Activity | Potent Activity | [3][4][5][7] |
Pharmacokinetic Properties
Pharmacokinetic parameters of a lead compound highlight its potential for in vivo applications.
| Compound | Human Liver Microsome Half-life (min) | Oral Bioavailability (F%) | Plasma Protein Binding | Reference |
| 17c | 53.1 | 45.3% | >95% | [3][4][5][7] |
| 18c | 53.1 | Not Reported | Not Reported | [1][2] |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Aniline Pyrimidine Derivatives
This protocol describes a general synthetic route for the preparation of 2-substituted aniline pyrimidine derivatives.
Materials:
-
2,4-dichloropyrimidine
-
Substituted anilines
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Intermediate (e.g., 2-chloro-N-(substituted phenyl)pyrimidin-4-amine)
-
To a solution of 2,4-dichloropyrimidine in DMF, add a substituted aniline and K2CO3.
-
Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate product.
-
-
Step 2: Synthesis of Final 2-Substituted Aniline Pyrimidine Derivatives
-
To a solution of the intermediate from Step 1 in a suitable solvent (e.g., DMF), add another substituted aniline.
-
The reaction may require a catalyst and/or base, and heating.
-
Monitor the reaction by TLC.
-
After the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
In Vitro Mer/c-Met Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory potency (IC50) of the synthesized compounds against Mer and c-Met kinases using a luminescence-based assay.[8][9]
Materials:
-
Recombinant human Mer and c-Met kinase enzymes
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series starting from 10 µM is recommended.[10]
-
-
Assay Setup:
-
Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[8]
-
Add 2 µL of the diluted kinase (Mer or c-Met) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Km for each enzyme.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes the determination of the anti-proliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MDA-MB-231)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the synthesized compounds for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis of Mer/c-Met Phosphorylation
This protocol is for assessing the ability of the synthesized compounds to inhibit the phosphorylation of Mer and c-Met in a cellular context.[11][12][13]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
Hepatocyte Growth Factor (HGF) for c-Met stimulation (if necessary)[11]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
For c-Met activation, stimulate the cells with HGF (e.g., 50 ng/mL) for the last 15-30 minutes of inhibitor treatment.[11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Met) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | Sciety [sciety.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Apoptosis Assays with 4-(2-Pyrimidinyloxy)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for researchers utilizing 4-(2-Pyrimidinyloxy)aniline analogs to induce and quantify apoptosis. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been identified in compounds that act as potent inducers of apoptosis, making them promising candidates for therapeutic development.
This document offers detailed protocols for assessing apoptosis through various established methods, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays. Furthermore, it provides templates for data presentation and visual representations of the key signaling pathways involved in apoptosis to facilitate experimental design and data interpretation.
General Protocol for Inducing Apoptosis with this compound Analogs
A critical first step in performing apoptosis assays is to determine the optimal conditions for treating the target cells with the this compound analog. This involves optimizing the compound's concentration and the incubation time to induce apoptosis without causing excessive necrosis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound analog
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the analog. Include a vehicle-only control.
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours).
-
Cell Viability Assessment: At each time point, assess cell viability using a standard assay like MTT.
-
Data Analysis: Plot cell viability against the compound concentration for each time point to determine the IC50 value (the concentration that inhibits cell growth by 50%). This will help in selecting appropriate concentrations for subsequent apoptosis assays. Choose concentrations around the IC50 value to observe a range of apoptotic responses.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay identifies early and late apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound analog and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[2]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -7, -8, or -9) using a fluorogenic or colorimetric substrate.
Materials:
-
Cells treated with this compound analog and control cells
-
Caspase Assay Kit (e.g., Caspase-Glo® 3/7 Assay)
-
Lysis Buffer (provided in the kit)
-
Caspase substrate (e.g., DEVD for caspase-3/7)
-
Luminometer or spectrophotometer/fluorometer
Protocol:
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: Add the caspase substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence/absorbance using a plate reader. The signal is proportional to the caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Materials:
-
Cells treated with this compound analog and control cells (grown on coverslips or in chamber slides)
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL Reaction Mixture (containing TdT and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Fixation: Fix the treated and control cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton™ X-100 for 5-15 minutes on ice.
-
TUNEL Staining: Wash the cells again with PBS and then incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence. Alternatively, the stained cells can be analyzed by flow cytometry.
Data Presentation
Quantitative data from the apoptosis assays should be summarized in clearly structured tables to facilitate comparison between different treatment conditions. Below are example tables with hypothetical data.
Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Analog X | 1 | 15.2 ± 1.8 | 5.4 ± 0.9 |
| Analog X | 5 | 45.8 ± 3.2 | 12.6 ± 1.5 |
| Analog X | 10 | 62.1 ± 4.5 | 25.3 ± 2.1 |
| Analog Y | 1 | 10.7 ± 1.2 | 4.1 ± 0.7 |
| Analog Y | 5 | 35.4 ± 2.9 | 9.8 ± 1.1 |
| Analog Y | 10 | 55.9 ± 3.8 | 20.7 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| Analog X | 1 | 3.2 ± 0.4 |
| Analog X | 5 | 8.5 ± 0.9 |
| Analog X | 10 | 15.1 ± 1.5 |
| Analog Y | 1 | 2.5 ± 0.3 |
| Analog Y | 5 | 6.8 ± 0.7 |
| Analog Y | 10 | 12.4 ± 1.2 |
Data are normalized to the vehicle control and presented as mean ± standard deviation.
Table 3: Percentage of TUNEL-Positive Cells
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.2 ± 0.2 |
| Analog X | 1 | 8.9 ± 1.1 |
| Analog X | 5 | 32.7 ± 2.8 |
| Analog X | 10 | 58.4 ± 4.1 |
| Analog Y | 1 | 6.5 ± 0.9 |
| Analog Y | 5 | 25.1 ± 2.2 |
| Analog Y | 10 | 49.6 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Visualizations
Understanding the molecular pathways of apoptosis is crucial for interpreting experimental results. Apoptosis is broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.
Experimental Workflow
Caption: Experimental workflow for assessing apoptosis induced by this compound analogs.
Intrinsic and Extrinsic Apoptosis Pathways
The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caspase Activation Cascade
Caspases are activated in a hierarchical cascade, with initiator caspases (e.g., caspase-8 and -9) activating executioner caspases (e.g., caspase-3).
Caption: Simplified representation of the caspase activation cascade in apoptosis.
References
Application Notes and Protocols: Methodology for Testing the Antimicrobial Activity of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, demonstrating a wide range of biological activities, including antimicrobial effects. The structural diversity of the pyrimidine scaffold allows for modifications that can enhance efficacy against various bacterial and fungal pathogens. This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of novel pyrimidine derivatives, ensuring reliable and reproducible results for screening and development purposes. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Overall Experimental Workflow
The process of evaluating the antimicrobial potential of pyrimidine derivatives follows a logical progression from initial screening to quantitative assessment. This workflow ensures an efficient use of resources by first identifying active compounds and then characterizing their potency.
Caption: Workflow for antimicrobial activity testing of pyrimidine derivatives.
Essential Materials and Microorganisms
Reagents and Media
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Mueller-Hinton Agar (MHA) for bacteria
-
RPMI-1640 Medium for fungi
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Phosphate-buffered saline (PBS, sterile)
-
0.5 McFarland turbidity standard
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Equipment
-
Laminar flow hood
-
Incubator (35-37°C for bacteria, 28-35°C for fungi)
-
Autoclave
-
Spectrophotometer or densitometer
-
Micropipettes and sterile tips
-
Sterile 96-well microtiter plates
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile filter paper disks (6 mm diameter)
-
Vortex mixer
Recommended Microbial Strains
A standard panel of microorganisms should be used to assess the spectrum of activity.
| Table 1: Panel of Test Microorganisms | |
| Gram-positive Bacteria | Staphylococcus aureus (ATCC 29213) |
| Enterococcus faecalis (ATCC 29212) | |
| Gram-negative Bacteria | Escherichia coli (ATCC 25922) |
| Pseudomonas aeruginosa (ATCC 27853) | |
| Fungi (Yeast) | Candida albicans (ATCC 90028) |
| Cryptococcus neoformans (ATCC 90112) |
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)
This method is used for preliminary screening to rapidly identify derivatives with potential antimicrobial activity.
3.1. Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate (MHA for bacteria, SDA for fungi).
-
Transfer the colonies into a tube containing 4-5 mL of sterile PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
3.2. Inoculation of Agar Plates:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside wall of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.
3.3. Application of Disks:
-
Prepare stock solutions of the pyrimidine derivatives in DMSO (e.g., 1 mg/mL).
-
Aseptically apply a known amount of the stock solution onto sterile paper disks (e.g., 10 µL to yield 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a laminar flow hood.
-
Place the impregnated disks onto the inoculated agar surface. Gently press to ensure complete contact.
-
Place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (DMSO alone) on each plate.
3.4. Incubation and Data Collection:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the disk diameter.
3.5. Data Presentation:
| Table 2: Sample Data from Agar Disk Diffusion Assay | |||
| Compound ID | Concentration per Disk | Test Microorganism | Zone of Inhibition (mm) |
| Pyrimidine-001 | 10 µg | S. aureus ATCC 29213 | 18 |
| Pyrimidine-002 | 10 µg | S. aureus ATCC 29213 | 0 |
| Ciprofloxacin | 5 µg | S. aureus ATCC 29213 | 25 |
| DMSO | 10 µL | S. aureus ATCC 29213 | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Protocol workflow for MIC determination via broth microdilution.
4.1. Preparation of Reagents:
-
Prepare a stock solution of each pyrimidine derivative in DMSO at a concentration 100 times the highest desired test concentration.
-
Prepare the standardized microbial inoculum as described in section 3.1 and dilute it in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4.2. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 1 µL of the compound stock solution to the first well of a row and mix. This creates the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Add 100 µL of the diluted inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
4.3. Incubation and MIC Determination:
-
Cover the plate and incubate as described in section 3.4.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of a compound required to kill the microorganism.
5.1. Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquot onto a fresh agar plate (MHA or SDA).
-
Incubate the plates as described in section 3.4.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.
Caption: Logical relationship for determining MBC/MFC from MIC results.
5.2. Combined Data Presentation:
Final results should be summarized in a comprehensive table for easy comparison of the compounds' activities.
| Table 3: Summary of Antimicrobial Activity of Pyrimidine Derivatives | |||
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Pyrimidine-001 | S. aureus ATCC 29213 | 8 | 16 |
| Pyrimidine-001 | E. coli ATCC 25922 | 32 | >128 |
| Pyrimidine-003 | C. albicans ATCC 90028 | 16 | 16 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| Fluconazole | C. albicans ATCC 90028 | 1 | 4 |
Interpretation:
-
If MBC/MIC ≤ 4, the compound is generally considered cidal .
-
If MBC/MIC > 4, the compound is generally considered static .
Application Notes and Protocols for In Vivo Experimental Design of 4-Anilinoquinazoline Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinoquinazoline derivatives represent a significant class of targeted anticancer agents, primarily functioning as tyrosine kinase inhibitors (TKIs). These compounds are designed to selectively block the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overexpressed or mutated in various cancers, driving tumor growth, proliferation, and angiogenesis.[1][2] This document provides a comprehensive guide with detailed protocols for the in vivo experimental design to rigorously evaluate the efficacy, pharmacokinetics, pharmacodynamics, and safety profile of novel 4-anilinoquinazoline-based anticancer drugs.
Core Experimental Components
A robust in vivo evaluation of a 4-anilinoquinazoline drug candidate should encompass four key areas to build a comprehensive preclinical data package.
-
Efficacy Studies: To determine the anti-tumor activity in a living organism.
-
Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Pharmacodynamic (PD) Studies: To confirm target engagement and modulation within the tumor tissue.
-
Toxicity Studies: To assess the safety and tolerability of the drug candidate.
Efficacy Evaluation in Xenograft Models
The most common approach to evaluate the in vivo anti-tumor efficacy of a 4-anilinoquinazoline derivative is through the use of human tumor xenograft models in immunocompromised mice.
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol outlines the establishment of a subcutaneous tumor model and the subsequent assessment of the anti-tumor activity of a test compound.
Materials:
-
Human cancer cell line with known target expression (e.g., A549 or NCI-H1975 for EGFR-targeted quinazolines).
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks of age.
-
Complete cell culture medium and supplements.
-
Matrigel® Basement Membrane Matrix.
-
4-Anilinoquinazoline test compound and appropriate vehicle for administration.
-
Positive control compound (e.g., Gefitinib, Erlotinib, or Vandetanib).
-
Digital calipers.
-
Anesthetic (e.g., isoflurane).
-
Sterile syringes and needles (27-30 gauge).
Procedure:
-
Cell Preparation: Culture human cancer cells in appropriate media to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 . Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer the test compound, vehicle, and positive control via the predetermined route (e.g., oral gavage) and schedule (e.g., daily).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any clinical signs of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a defined treatment period. At the endpoint, euthanize the mice, and excise and weigh the tumors. Tumor samples should be collected for pharmacodynamic analysis.
Data Presentation: Summary of In Vivo Efficacy
Quantitative efficacy data should be summarized in a clear and concise table.
Table 1: Representative In Vivo Efficacy of 4-Anilinoquinazoline Derivatives in Xenograft Models
| Drug/Compound | Cancer Cell Line | Animal Model | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Lapatinib | BT483 (HER2+) | Xenograft | - | Significant and sustained | [3] |
| Vandetanib | 8305C (Anaplastic Thyroid) | CD nu/nu mice | 25 mg/kg/day | Significant | [4] |
| Compound 10a & 10g | A549 (NSCLC) | BALB/c-nu mice | - | Inhibited tumor growth | [5][6] |
| Compound 6h | NCI-H1975 (Lung Cancer) | Mice Xenografts | - | Potent inhibitory activities | [7] |
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand how the animal model and, by extension, a human patient, processes the drug.
Protocol 2: Rodent Pharmacokinetic Study
Materials:
-
4-Anilinoquinazoline test compound.
-
Male and female rodents (e.g., BALB/c mice or Sprague-Dawley rats).
-
Formulation vehicles for intravenous (IV) and oral (PO) administration.
-
Blood collection tubes (containing anticoagulant, e.g., EDTA).
-
Centrifuge.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Dosing: Administer a single dose of the test compound to separate groups of animals via IV and PO routes.
-
Blood Collection: Collect serial blood samples from the tail vein or other appropriate site at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.
Data Presentation: Summary of Pharmacokinetic Parameters
Table 2: Representative Pharmacokinetic Parameters of 4-Anilinoquinazoline Derivatives in Rodents
| Drug | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Gefitinib | Mice | 10 mg/kg, IV | 4.4 | 0.1 | - | 2.6 | [8] |
| Gefitinib | Mice | 50 mg/kg, PO | - | - | AUC(total brain)/AUC(total blood) = 0.4 | - | [9] |
| Erlotinib | Rats | - | Cmax increased by 57.4% with quercetin | - | AUC(0-∞) increased by 64.3% with quercetin | - | [10] |
| Erlotinib | Mice | 30 mg/kg or 200 mg/kg, single dose | - | - | - | - | [11] |
Pharmacodynamic (PD) and Toxicity Assessment
Pharmacodynamic studies confirm that the drug is interacting with its intended target, while toxicity studies evaluate its safety profile.
Protocol 3: Integrated Pharmacodynamic and Toxicity Evaluation
Procedure:
-
Pharmacodynamics:
-
Prepare tissue lysates and perform Western blot analysis to measure the phosphorylation status of the target receptor (e.g., p-EGFR) and downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Toxicity:
-
During the efficacy study, monitor for signs of toxicity including body weight loss, changes in behavior, and altered food/water intake.
-
For dedicated toxicity studies, administer the drug to non-tumor-bearing animals for an extended period (e.g., 14 or 28 days).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Presentation: Summary of Toxicity Findings
Table 3: Common Toxicities Associated with 4-Anilinoquinazoline TKIs
| Drug | Common Dose-Limiting Toxicities | Potential Mechanisms |
| Gefitinib, Erlotinib, Lapatinib | Skin rash, Diarrhea | Inhibition of EGFR in skin and gastrointestinal tract |
| Vandetanib | QT prolongation, Hypertension | Off-target effects on other kinases and ion channels |
Mandatory Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling cascade and the point of inhibition by 4-anilinoquinazoline drugs.
Caption: Key VEGFR signaling pathways targeted by dual-acting 4-anilinoquinazoline inhibitors.
Experimental Workflow
Caption: High-level overview of the integrated in vivo experimental workflow.
References
- 1. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. researchgate.net [researchgate.net]
- 4. Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics with Pyrimidine-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibition is a cornerstone of biochemistry and pharmacology, with many therapeutic agents functioning as enzyme inhibitors.[1] Pyrimidine and its derivatives are crucial scaffolds in medicinal chemistry, inhibiting a wide array of enzymes involved in disease pathways such as cancer and viral infections.[2][3][4] The pyrimidine scaffold's versatility makes it a frequent core for inhibitor design.[3] This document provides detailed protocols and application notes for the kinetic analysis of pyrimidine-based enzyme inhibitors, designed to be an invaluable resource for researchers in drug discovery and development.
Section 1: Fundamental Concepts of Enzyme Inhibition
The study of enzyme kinetics with inhibitors involves determining the inhibitor's potency and its mechanism of action (MOA).[1] Key parameters include:
-
IC50 : The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[5][6]
-
Ki : The inhibition constant, which is the equilibrium dissociation constant of the enzyme-inhibitor complex.[6] It is a more absolute measure of inhibitor potency than IC50 because it is independent of substrate concentration.[6] The Cheng-Prusoff equation is often used to calculate Ki from the IC50 value.[6]
-
Km (Michaelis Constant) : The substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It reflects the enzyme's affinity for its substrate.[1]
-
Vmax (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.[1]
Types of Reversible Inhibition:
-
Competitive Inhibition : The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Km but does not change the Vmax.[1]
-
Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km.[1]
-
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition leads to a decrease in both Vmax and Km.[1]
-
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This affects both Km and Vmax.[1]
Section 2: Data Presentation of Pyrimidine-Based Inhibitors
Quantitative data from kinetic studies are crucial for comparing inhibitor potency and selectivity. The following table summarizes kinetic parameters for several pyrimidine-based inhibitors against their respective enzyme targets.
| Inhibitor Class/Compound | Target Enzyme | Inhibition Type | IC50 | Ki |
| Pyrimidine-5-carbonitriles | Cyclooxygenase-2 (COX-2) | - | Submicromolar values | - |
| Triazolopyrimidine sulfonamides | Carbonic Anhydrase IX (hCA IX) | - | - | 0.0051 µM (5.1 nM) |
| Pyrimidine diamine derivatives | Acetylcholinesterase (EeAChE) | Mixed | - | 0.312 µM (312 nM) |
| Brequinar / Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | - | - | - |
| AS1517499 (Pyrimidine-5-carboxamide) | STAT6 | - | 21 nM | - |
| R507 (Pyrimidine Compound) | Janus Kinase 1 (JAK1) | - | - | - |
| Pyrido[2,3-d]pyrimidine-2,4-diones | Phosphodiesterase 4 (PDE 4) | - | Potent inhibition | - |
| Pyrido[2,3-d]pyrimidine-2,4-diamines | mTOR Kinase | - | Potent inhibition | - |
Data sourced from references:[2][7][8][9][10]. Note: " - " indicates data not specified in the source material.
Section 3: Experimental Protocols
A systematic approach is required to characterize novel pyrimidine-based inhibitors, starting from initial screening to determine potency (IC50) and followed by mechanistic studies to elucidate the mode of inhibition (Ki).
General Experimental Workflow
The overall process for inhibitor characterization follows a logical progression from high-throughput screening to detailed kinetic analysis.
Protocol 1: General Spectrophotometric Assay for IC50 Determination
This protocol describes a widely applicable method for determining the IC50 of pyrimidine-based inhibitors for enzymes where the reaction produces a change in absorbance.[2][5]
Materials:
-
Purified target enzyme[11]
-
Enzyme-specific substrate[11]
-
Pyrimidine-based test inhibitors, dissolved in a suitable solvent (e.g., DMSO)[5]
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)[2][11]
-
Positive control inhibitor (if available)[5]
-
96-well or 384-well microplates[3]
-
Microplate spectrophotometer[5]
Methodology:
-
Reagent Preparation : Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer. Perform serial dilutions of the pyrimidine inhibitors to create a range of concentrations (e.g., 8-point, two-fold or half-log dilutions are common).[3][11]
-
Assay Setup : In a microplate, add the assay buffer, a fixed concentration of the enzyme, and the serially diluted inhibitors. Include controls: a "no inhibitor" control for maximum enzyme activity and a "no enzyme" control for background signal.[2][12]
-
Pre-incubation : Incubate the plate containing the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding before starting the reaction.[2]
-
Reaction Initiation : Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[2][11]
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength corresponding to the substrate or product.[2]
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.[2]
-
Determine the percent inhibition for each concentration relative to the "no inhibitor" control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][6]
-
Protocol 2: Determining Mechanism of Action (MOA) and Ki
To determine the type of inhibition and calculate the Ki, the assay is performed with varying concentrations of both the substrate and the inhibitor.[2][13]
Methodology:
-
Experimental Setup : Design a matrix of experiments. Use several fixed concentrations of the pyrimidine inhibitor (e.g., 0.5x, 1x, 2x, 5x the IC50 value) and for each inhibitor concentration, vary the substrate concentration (e.g., from 0.2x to 5x the Km value).[13]
-
Data Collection : Perform the enzyme assay as described in Protocol 1 for each condition in the matrix, measuring the initial reaction velocity (V₀).[13]
-
Data Analysis :
-
Graphical Analysis : The most common graphical method is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[14][15] The pattern of line intersections reveals the mechanism of inhibition.
-
Competitive : Lines intersect on the y-axis.
-
Non-competitive : Lines intersect on the x-axis.
-
Uncompetitive : Lines are parallel.
-
-
Non-linear Regression : A more accurate method is to fit the entire dataset of initial velocities versus substrate and inhibitor concentrations directly to the appropriate Michaelis-Menten equations for each inhibition model using statistical software like R.[2][16] This approach generally provides more reliable estimates of the kinetic parameters (Ki, Vmax, Km).[16]
-
Specific Protocol: Dihydroorotate Dehydrogenase (DHODH) Assay
This protocol is a specific example for DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for inhibitors like Brequinar.[2]
Materials:
-
Recombinant human DHODH
-
L-dihydroorotate (DHO) (substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Coenzyme Q10
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Pyrimidine-based inhibitor (e.g., Brequinar)
-
Microplate reader
Methodology:
-
Assay Mixture Preparation : Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.[2]
-
Pre-incubation with Inhibitor : Aliquot the reaction mixture into a 96-well plate. Add varying concentrations of the pyrimidine inhibitor. Add a fixed amount of recombinant human DHODH to each well and incubate at 25°C for 30 minutes.[2]
-
Reaction Initiation : Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.[2]
-
Absorbance Measurement : Immediately measure the decrease in absorbance at 650 nm over time. The decrease in absorbance corresponds to the reduction of DCIP.[2]
-
Data Analysis : Determine the initial reaction velocities from the linear phase of the reaction. Calculate IC50 and Ki values as described in the general protocols above.[2]
Advanced Biophysical Methods
For a comprehensive understanding of inhibitor binding, orthogonal biophysical methods are recommended.
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[17][18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd, which is equivalent to Ki for simple competitive inhibition), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18]
-
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that monitors binding events in real-time.[17] It provides kinetic data on the association rate (kon) and dissociation rate (koff) of the inhibitor-enzyme complex, from which the binding affinity (Kd) can be calculated (Kd = koff/kon).[18]
Section 4: Visualizing Biological Context
Understanding the broader biological context is crucial for drug development. DOT language diagrams can illustrate the pathways in which the target enzymes operate.
De Novo Pyrimidine Biosynthesis Pathway
DHODH is a critical enzyme in this pathway, making it an attractive target for cancer and autoimmune disease therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. Syntheses and evaluation of pyrido[2,3-dlpyrimidine-2,4-diones as PDE 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - figshare - Figshare [figshare.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 16. biorxiv.org [biorxiv.org]
- 17. fiveable.me [fiveable.me]
- 18. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the functionalization of pyrimidine rings, enabling the introduction of diverse substituents. This protocol provides a detailed overview of the SNAr reaction for the synthesis of pyrimidine derivatives, including key considerations for regioselectivity, experimental procedures, and troubleshooting.
The reactivity of halopyrimidines in SNAr reactions is a cornerstone of pyrimidine chemistry, allowing for the incorporation of various nucleophiles.[1] The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. The negative charge of the resulting Meisenheimer complex intermediate is effectively stabilized by delocalization onto these nitrogen atoms.[2]
Key Considerations for SNAr on Pyrimidines
Several factors influence the outcome of SNAr reactions on pyrimidine rings:
-
Leaving Group: The nature of the leaving group is critical. For halogenated pyrimidines, the typical reactivity order for SNAr is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon more electrophilic.[2] Other leaving groups, such as a methylsulfonyl group (-SO2CH3), can also be employed.[3]
-
Regioselectivity: In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[2][4] However, the regioselectivity can be influenced by:
-
Substituents on the pyrimidine ring: Electron-donating groups at the C5 or C6 position can direct nucleophilic attack to the C2 position, while electron-withdrawing groups at C5 enhance reactivity at C4.[2][4]
-
Nature of the Nucleophile: The choice of nucleophile can also alter the regioselectivity. For instance, tertiary amine nucleophiles have demonstrated excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[5]
-
-
Nucleophile: A wide range of nucleophiles can be used, including amines, alcohols, thiols, and their corresponding anions. The nucleophilicity of the attacking species is important; for example, an alkoxide is a more potent nucleophile than its corresponding alcohol.[2]
-
Reaction Conditions: Temperature, solvent, and the presence of a base are crucial parameters that need to be optimized for each specific transformation. Anhydrous conditions are often necessary to prevent side reactions like hydrolysis.[2]
General SNAr Mechanism on a Pyrimidine Ring
The SNAr reaction on a pyrimidine ring proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism of nucleophilic aromatic substitution on a halopyrimidine.
Experimental Protocols
Protocol 1: General Procedure for the Amination of a Chloropyrimidine
This protocol describes a general method for the reaction of a chloropyrimidine with an amine nucleophile.[2]
Materials:
-
Chloropyrimidine (1.0 eq.)
-
Amine nucleophile (1.0-1.2 eq.)
-
Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
-
Anhydrous solvent (e.g., DMF, NMP, or EtOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
TLC plates
-
Silica gel for column chromatography or recrystallization solvents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent.
-
Add a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: SNAr on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with Amines
This protocol details the monosubstitution on a symmetrically substituted dichloropyrimidine.[1]
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol)
-
Amine (1 mmol)
-
Triethylamine (1 mmol)
-
Ethanol (5.0 mL)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), the desired amine (1 mmol), and triethylamine (1 mmol) in ethanol (5.0 mL).
-
Heat the mixture under reflux for 3 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture. The precipitate obtained is isolated by filtration.
-
Recrystallize the solid product from ethanol to afford the purified mono-substituted pyrimidine derivative.
Data Presentation: Examples of SNAr Reactions on Pyrimidines
| Entry | Pyrimidine Substrate | Nucleophile | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 2,4-dichloropyrimidine | Amine | TEA/DIPEA | DMF | RT - 120 | - | 2-chloro-4-aminopyrimidine derivative | - | [2] |
| 2 | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine | TEA | EtOH | Reflux | 3 | 2-amino-4-chloro-6-amino-pyrimidine-5-carbaldehyde derivative | - | [1] |
| 3 | 2,4-diazidopyrido[3,2-d]pyrimidine | p-methoxybenzylamine | None | DCM | RT | - | 5-(p-methoxybenzylamino)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | Good | [6] |
| 4 | 2,4-diazidopyrido[3,2-d]pyrimidine | Thiol | - | - | - | - | 5-(thio-substituted)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | 47-98 | [6] |
| 5 | 2,4-diazidopyrido[3,2-d]pyrimidine | Alcohol | K₂CO₃ | MeCN | - | - | 5-(alkoxy-substituted)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | 20-32 | [6] |
| 6 | 2,4-dichloro-5-nitropyrimidine | Triethylamine | - | CHCl₃ | 40 | 3 | 2-chloro-5-nitro-N,N-diethylpyrimidin-4-amine (via in situ dealkylation) | Moderate to Excellent | [5] |
Experimental Workflow
A typical experimental workflow for the synthesis and purification of pyrimidine derivatives via SNAr is depicted below.
Caption: A standard workflow for the synthesis and purification of pyrimidine derivatives.
Factors Influencing Regioselectivity in 2,4-Dichloropyrimidines
The regioselectivity of SNAr on 2,4-dichloropyrimidines is a critical aspect to control during synthesis. The following diagram illustrates the key factors that direct the nucleophilic attack to either the C2 or C4 position.
Caption: Factors influencing the regioselectivity of SNAr on 2,4-dichloropyrimidines.
Troubleshooting and Optimization
-
Low or No Product Yield:
-
Ensure the pyrimidine ring is sufficiently activated with electron-withdrawing groups.
-
Verify that a good leaving group is being used (F > Cl > Br > I).
-
Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).
-
Gradually increase the reaction temperature.[2]
-
-
Formation of Multiple Products/Isomers:
-
If di-substitution occurs instead of mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.
-
To control regioselectivity, consider altering the substituents on the pyrimidine ring or changing the nucleophile.[2]
-
-
Side Reactions:
-
To avoid solvolysis, use a non-nucleophilic solvent.
-
Ensure anhydrous conditions to prevent hydrolysis of the starting material or product.
-
Use milder bases and reaction temperatures to prevent ring-opening or degradation.[2]
-
-
Difficulty in Product Purification:
-
Perform an aqueous work-up to remove inorganic salts.
-
Acid-base extraction can be effective for separating basic or acidic products/impurities.
-
For highly polar products, consider different solvent systems for chromatography or alternative purification techniques like recrystallization.[2]
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the scale-up synthesis of 4-(2-Pyrimidinyloxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(2-Pyrimidinyloxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory and industrial synthesis method for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the phenoxide ion of 4-aminophenol. The key starting materials are typically 4-aminophenol and a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine).
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: Several parameters are crucial for a successful and reproducible scale-up:
-
Temperature Control: The reaction is often exothermic, and poor heat dissipation in large reactors can lead to side reactions and impurity formation.
-
Mixing and Agitation: Efficient mixing is vital to ensure homogeneity, especially when dealing with slurries of reagents and bases.
-
Base Selection and Stoichiometry: The choice of base and its precise amount are critical for complete phenoxide formation without promoting side reactions.
-
Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction.
-
Inert Atmosphere: Reactions involving sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q3: What are the expected major byproducts in this synthesis?
A3: Potential byproducts can include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-aminophenol and 2-halopyrimidine.
-
Hydrolysis Products: Reaction of the 2-halopyrimidine with any residual water can form 2-hydroxypyrimidine.
-
Dialkylation Products: In rare cases, the aniline nitrogen of the product could potentially react with another molecule of 2-halopyrimidine, though this is generally not favored under typical reaction conditions.
-
Side products from base: The choice of base can also lead to side reactions. For example, using a nucleophilic base could lead to the formation of unwanted byproducts.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: On a larger scale, purification strategies often involve:
-
Crystallization: This is a highly effective method for purifying solid products. A systematic solvent screening is recommended to find the optimal solvent or solvent mixture.
-
Slurry Washes: Washing the crude solid product with a suitable solvent can remove certain impurities without dissolving the desired compound.
-
Chromatography: While less common for very large-scale production due to cost, column chromatography can be used for high-purity requirements or to remove closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reaction Conversion | 1. Insufficient Base: Incomplete deprotonation of 4-aminophenol. 2. Low Reaction Temperature: Reaction kinetics are too slow. 3. Poor Mixing: Inhomogeneous reaction mixture. 4. Deactivated Reagents: Starting materials or base have degraded. | 1. Ensure stoichiometric or slight excess of a strong, non-nucleophilic base (e.g., NaH, KH, K₂CO₃). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Improve agitation; consider a different impeller design for better solid suspension. 4. Use fresh, high-purity starting materials and ensure the base is active. |
| High Levels of Impurities | 1. Reaction Temperature Too High: Promotes side reactions. 2. Presence of Water/Oxygen: Leads to hydrolysis and oxidative byproducts. 3. Incorrect Base: A nucleophilic base may compete in the reaction. 4. Prolonged Reaction Time: Can lead to product degradation. | 1. Optimize the reaction temperature to find a balance between reaction rate and purity. 2. Use anhydrous solvents and maintain a strict inert atmosphere. 3. Switch to a non-nucleophilic base. 4. Monitor the reaction progress by HPLC or TLC and quench the reaction upon completion. |
| Product Isolation/Purification Issues | 1. Oily Product: The product does not solidify upon cooling. 2. Poor Crystal Formation: Difficulty in obtaining a crystalline solid. 3. Co-precipitation of Impurities: Impurities are trapped within the product crystals. | 1. Try to induce crystallization by seeding or by adding an anti-solvent. 2. Perform a systematic solvent screening for crystallization. Consider using a solvent/anti-solvent system. 3. A hot filtration step before crystallization might remove insoluble impurities. A re-crystallization step might be necessary. |
| Inconsistent Yields at Scale | 1. Poor Heat Transfer: Inefficient cooling in a large reactor. 2. Inadequate Mass Transfer: Inefficient mixing of reactants. 3. Variability in Raw Material Quality: Impurities in starting materials can affect the reaction. | 1. Ensure the reactor's cooling system is adequate for the scale. Consider a jacketed reactor with controlled cooling. 2. Re-evaluate the agitation parameters for the larger scale. 3. Implement stringent quality control for all incoming raw materials. |
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound
Materials:
-
4-Aminophenol
-
2-Chloropyrimidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred suspension of 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add 2-chloropyrimidine (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Yield | 70-90% | Yield optimization is critical for cost-effectiveness. Small decreases in percentage points can have a large financial impact. |
| Reaction Time | 4-12 hours | May be longer due to mass and heat transfer limitations. Continuous monitoring is essential. |
| Temperature | 80-100 °C | Precise temperature control is crucial to avoid runaway reactions and impurity formation. |
| Purity (Crude) | 85-95% | May be lower due to scale-up effects. Robust purification methods are necessary. |
| Purity (Final) | >98% | Must meet stringent regulatory and quality standards. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing common scale-up synthesis issues.
Technical Support Center: Synthesis of 4-(2-Pyrimidinyloxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Pyrimidinyloxy)aniline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am not getting any of the desired this compound product, or the yield is very low. What are the possible causes and solutions?
A1: Low or no yield in the synthesis of this compound, typically performed via a Williamson ether synthesis, can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Possible Causes and Solutions:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of 4-aminophenol (or 4-nitrophenol) and 2-chloropyrimidine. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous (dry) solvent, as the presence of water can consume the base and hinder the formation of the phenoxide.
-
Base: The base used must be strong enough to deprotonate the phenolic hydroxyl group. Ensure the base has not degraded.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products. The optimal temperature should be determined experimentally, often in the range of 80-120°C for this type of reaction.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aminophenol and improve yield.
-
-
Stoichiometry:
-
Base: An insufficient amount of base will result in incomplete deprotonation of the phenol. A slight excess of the base (e.g., 1.1 to 1.5 equivalents) is often used.
-
Reactants: The stoichiometry of the reactants should be carefully controlled. While a 1:1 ratio is the theoretical starting point, a slight excess of one reactant may be beneficial and can be optimized.
-
Issue 2: Formation of Byproducts and Impurities
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common issue in the synthesis of this compound, primarily due to the presence of multiple nucleophilic sites in 4-aminophenol.
Logical Relationship of Potential Byproducts
Caption: Potential byproduct formation pathways.
Common Byproducts and Minimization Strategies:
-
N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can react with 2-chloropyrimidine to form 4-hydroxy-N-(2-pyrimidinyl)aniline.
-
Solution: The selectivity for O-alkylation over N-alkylation is influenced by the reaction conditions. Generally, using a stronger base and a polar aprotic solvent can favor O-alkylation. Protecting the amine group of 4-aminophenol before the reaction is a more robust strategy.
-
-
Di-alkylation: Both the hydroxyl and amino groups can react to form N,O-bis(2-pyrimidinyl)-4-aminophenol.
-
Solution: This can be minimized by controlling the stoichiometry of 2-chloropyrimidine (avoiding a large excess).
-
-
Hydrolysis of 2-Chloropyrimidine: If water is present in the reaction mixture, 2-chloropyrimidine can be hydrolyzed to 2-hydroxypyrimidine.
-
Solution: Ensure the use of anhydrous solvents and reagents.
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-aminophenol and 2-chloropyrimidine in the mixture.
-
Solution: Monitor the reaction to completion using TLC or LC-MS and optimize reaction time and temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most common and direct approach is a Williamson ether synthesis . This involves the reaction of a phenoxide ion with an aryl halide. In this specific synthesis, 4-aminophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks the electron-deficient carbon atom of 2-chloropyrimidine, displacing the chloride ion. An alternative two-step route involves the Williamson ether synthesis of 4-nitrophenol with 2-chloropyrimidine, followed by the reduction of the nitro group to an aniline.
Q: What are the recommended solvents and bases for this synthesis?
A: The choice of solvent and base is crucial for the success of the reaction.
-
Solvents: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S_NAr reaction. Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Acetone
-
-
Bases: The base should be strong enough to deprotonate the phenol. Commonly used bases include:
-
Potassium carbonate (K₂CO₃)
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (t-BuOK)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials, the product, and any major byproducts. The spots can be visualized under a UV lamp. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product by observing their respective molecular ion peaks.
Q: What are the best methods for purifying the final product?
A: The purification method will depend on the purity of the crude product and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and an eluent system similar to that used for TLC analysis (e.g., hexane/ethyl acetate gradient) can be employed.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method to obtain a crystalline solid.
Experimental Protocols
Two common experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Direct Synthesis from 4-Aminophenol
This protocol is a one-step Williamson ether synthesis.
Experimental Workflow for Protocol 1
Caption: General workflow for direct synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 4-aminophenol).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis from 4-Nitrophenol followed by Reduction
This two-step protocol can be advantageous for avoiding the N-alkylation side product.
Experimental Workflow for Protocol 2
Caption: Workflow for the two-step synthesis.
Methodology:
-
Step 1: Synthesis of 4-(2-Pyrimidinyloxy)nitrobenzene
-
Follow the procedure outlined in Protocol 1, substituting 4-aminophenol with 4-nitrophenol. The reaction is typically faster and can be run at a slightly lower temperature (e.g., 80-90 °C).
-
Upon pouring the reaction mixture into water, the product often precipitates as a solid, which can be collected by filtration and washed with water.
-
-
Step 2: Reduction of 4-(2-Pyrimidinyloxy)nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(2-Pyrimidinyloxy)nitrobenzene from Step 1 in a mixture of ethanol and water.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) and concentrated hydrochloric acid (HCl).
-
Reaction: Heat the reaction mixture to 70-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of aryl-pyrimidinyl ether synthesis, based on literature data for analogous reactions.
Table 1: Effect of Base on Yield
| Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ (1.5) | DMF | 100 | 6 | Good |
| NaH (1.2) | THF | 60 | 4 | High |
| Cs₂CO₃ (1.5) | Dioxane | 110 | 8 | Very Good |
| NaOH (2.0) | Water | 90 | 5 | Moderate |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| DMF | K₂CO₃ | 100 | 6 | Good |
| DMSO | K₂CO₃ | 100 | 6 | Good |
| Acetonitrile | K₂CO₃ | 80 | 12 | Moderate |
| THF | NaH | 60 | 4 | High |
Note: The yields are qualitative descriptions based on typical outcomes for Williamson ether syntheses of this type. Actual yields will vary depending on the specific substrate and precise reaction conditions. For any unpublished research, these tables should be populated with your own experimental data.
solubility issues of pyrimidine derivatives in biological assays
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered with pyrimidine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrimidine derivatives show poor solubility in aqueous assay buffers?
A1: Pyrimidine derivatives are often heterocyclic, aromatic compounds with a tendency for low aqueous solubility. This is due to their often rigid, planar structures which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate them. Many derivatives are also lipophilic, further reducing their affinity for aqueous environments.
Q2: I dissolve my compound in DMSO, but I see precipitation when I add it to my cell culture media. What is happening?
A2: This is a common issue known as "compound crashing out." While DMSO is a powerful solvent, adding the DMSO stock to an aqueous buffer rapidly changes the solvent environment.[1] If the final concentration of your compound exceeds its solubility limit in the final assay buffer (which is mostly aqueous), it will precipitate. The final concentration of DMSO is also a critical factor; what is soluble in 100% DMSO may not be soluble in media containing 0.5% DMSO.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is cell-line dependent. Generally, concentrations below 0.1% are considered safe for most cell lines.[2] Some robust cell lines can tolerate up to 0.5%, but concentrations of 1% or higher can cause cellular stress, membrane damage, and even cell death, confounding your assay results.[2][3][4] It is crucial to run a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cell line and assay duration.[5]
Q4: Can storing my pyrimidine compounds in DMSO for long periods affect my results?
A4: Yes. Some pyrimidine derivatives can be unstable in DMSO, even when stored at low temperatures.[6] They can undergo oxidation or condensation reactions, leading to degradation of the parent compound.[6] This reduces the effective concentration of your active compound and can produce artifacts in your assay. It is always recommended to prepare fresh stock solutions or use aliquots that minimize freeze-thaw cycles.[6]
Q5: My dose-response curves are inconsistent and have shallow slopes. Could this be a solubility issue?
A5: Absolutely. Poor solubility is a frequent cause of inconsistent dose-response curves. If the compound precipitates at higher concentrations, the actual concentration in solution is much lower than the nominal concentration, leading to a flattening of the curve at the top. This makes it difficult to determine an accurate IC50 or EC50 value.[6]
Troubleshooting Guide: Compound Precipitation Observed
If you observe cloudiness, particulates, or poor results suspected to be from low solubility, follow this workflow.
Quantitative Data Summary
The solubility of a compound is not a single value but depends on the solvent, temperature, and pH. Below is a table summarizing solubility data for the common pyrimidine antimetabolite, 5-Fluorouracil (5-FU), to illustrate this point.
| Compound | Solvent/Buffer | Temperature | Solubility |
| 5-Fluorouracil | Water | 20 °C | 12.2 g/L |
| Water | 25 °C | ~1.9 x 10⁻³ (mole fraction)[7][8] | |
| 1 N NH₄OH | - | 50 mg/mL[9] | |
| DMSO | - | 10 - 50 mg/mL[9] | |
| Propylene Glycol | - | 10 mg/mL (1 g in 100 mL)[10] | |
| Alcohol | - | Slightly soluble[10] |
This table demonstrates how solubility can vary significantly with the solvent system.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This protocol is a high-throughput method to quickly determine the apparent solubility of a compound in an aqueous buffer.[1][11]
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Clear, 96-well microplate.
-
Plate-reading nephelometer or a plate reader capable of measuring light scattering.
Methodology:
-
Prepare Compound Plate: Dispense 2 µL of the 10 mM DMSO stock solution into wells of the microplate. Create a dilution series if desired.
-
Add Buffer: Add 198 µL of the assay buffer to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature (or your assay temperature) for 1-2 hours to allow precipitation to equilibrate.[12]
-
Measure Scattering: Read the plate on a nephelometer. The intensity of scattered light is directly proportional to the amount of insoluble precipitate.
-
Data Analysis: Compare the light scattering values of your test compounds to a blank (buffer + DMSO only) and a positive control (a known insoluble compound). Higher values indicate lower solubility.
Protocol 2: Preparation of Amorphous Solid Dispersion
For particularly challenging compounds, creating an amorphous solid dispersion with a polymer can dramatically enhance apparent aqueous solubility.[13][14]
Materials:
-
Pyrimidine derivative ("drug").
-
Hydrophilic polymer (e.g., PVPVA, Pluronic F-68).[14]
-
Organic solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.
-
Rotary evaporator and vacuum oven.
Methodology:
-
Dissolution: Dissolve the drug and the chosen polymer in the organic solvent. A common drug-to-polymer ratio is 1:9 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. This should be done gently to create a thin film of the drug/polymer mixture on the flask wall.[14]
-
Drying: Transfer the flask to a vacuum oven and dry for 24 hours at a controlled temperature (e.g., 40°C) to remove all residual solvent.[14]
-
Collection & Characterization: Scrape the dried, amorphous solid dispersion from the flask. The resulting powder can be characterized by DSC or XRPD to confirm its amorphous state.[14]
-
Solubility Testing: The resulting powder can now be used in solubility and dissolution tests, where it is expected to show enhanced solubility compared to the original crystalline form.
Signaling Pathway Visualization
Many pyrimidine derivatives are kinase inhibitors. Gefitinib, for example, is an anilinoquinazoline that inhibits the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.[15][16][17] Poor solubility of such an inhibitor would prevent it from effectively reaching its intracellular target.
References
- 1. enamine.net [enamine.net]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Aniline Derivatives
Welcome to the technical support center for the Suzuki-Miyaura coupling of aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this critical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic chemistry endeavors.
Troubleshooting Guide
Encountering challenges in your Suzuki-Miyaura coupling of aniline derivatives? This troubleshooting guide addresses common issues in a question-and-answer format to help you identify and resolve them effectively.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?
A1: Low or no yield is a frequent issue and can often be attributed to several key factors:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0). The aniline substrate itself, particularly the nitrogen atom, can sometimes coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective, especially with electron-deficient or sterically hindered aniline derivatives.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1]
-
Poor Reagent Quality: The presence of water in solvents or reagents, particularly the boronic acid, can lead to side reactions like protodeboronation.[1] It is crucial to use anhydrous solvents and pure reagents.
-
Incorrect Base Selection or Quality: The base is critical for the transmetalation step.[1] Ensure the base is anhydrous and finely ground for solid-phase reactions.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling, the formation of a biaryl from two boronic acid molecules, is a common side reaction. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] To mitigate homocoupling:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure your reaction glassware is thoroughly flame-dried or oven-dried. Degas your solvents by sparging with an inert gas (argon or nitrogen) or by employing several freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources to reduce the initial concentration of Pd(II) species that can drive homocoupling.
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?
A3: This is likely due to protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] To prevent this:
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and base, as water facilitates protodeboronation.[1]
-
Select an Appropriate Base: While a base is necessary, highly basic conditions in the presence of water can accelerate this side reaction.[1] Consider your choice of base carefully.
Q4: I am working with a sterically hindered or electron-deficient aniline derivative and the reaction is not proceeding. What adjustments should I make?
A4: Sterically hindered or electron-deficient substrates often require more forcing reaction conditions and specialized catalyst systems.
-
Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, RuPhos, and other Buchwald-type biarylphosphine ligands are highly effective for these challenging couplings.[2] They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for these more difficult couplings.
-
Screen Different Bases and Solvents: A systematic screening of bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, aprotic solvents (e.g., dioxane, toluene, 2-MeTHF) can reveal the optimal conditions for your specific substrate.[1][3]
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to use an inert atmosphere for Suzuki-Miyaura coupling reactions?
A1: It is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst, which can lead to lower yields and the formation of side products, most notably the homocoupling of the boronic acid.[1]
Q2: What is the role of the base in the Suzuki-Miyaura coupling?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.
Q3: Can I use boronate esters instead of boronic acids?
A3: Yes, boronate esters, such as pinacol esters, are often used as alternatives to boronic acids. They can be more stable and are less prone to protodeboronation.
Q4: What is a general starting point for catalyst loading?
A4: A typical catalyst loading is in the range of 1-5 mol% of the palladium catalyst.[4] For challenging substrates, a higher catalyst loading may be necessary.
Q5: How do I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aniline Derivatives
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Substrate Scope | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5 | Broadly applicable, especially for challenging substrates like chloroanilines and sterically hindered anilines. | These bulky, electron-rich ligands are highly effective.[1] |
| Pd(PPh₃)₄ | None | 2 - 5 | Electron-rich bromoanilines and iodoanilines. | A classic catalyst, but may be less effective for challenging substrates. |
| PdCl₂(dppf) | None | 2 - 5 | A common and often effective catalyst for a range of aniline derivatives. | The dppf ligand is integrated into the complex.[4] |
| CataCXium A Pd G3 | None | 5 - 10 | Particularly effective for unprotected ortho-bromoanilines.[3] | A preformed palladacycle that has shown unique reactivity.[3] |
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Haloanilines
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| K₃PO₄ | 1,4-Dioxane | 80 - 110 | High (>90%) | An effective combination for many challenging couplings.[1] |
| Cs₂CO₃ | 1,4-Dioxane or 2-MeTHF | 80 - 100 | High (>90%) | A strong, soluble base often used for difficult couplings.[3] |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 90 - 110 | Moderate to High (70-95%) | A widely used and cost-effective system.[3][5] |
| Na₂CO₃ | H₂O/DMF | 60 - 85 | Moderate (70-80%) | Effective for some electron-deficient haloanilines. |
| Et₃N | Toluene | 60 - 110 | Moderate to High (up to 96%) | Used in micellar catalysis with specific surfactants.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloaniline
This protocol provides a representative procedure and may require optimization for specific substrates.
Materials:
-
Haloaniline (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)[4]
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2-3 equiv)[4]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.5 M)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the haloaniline, arylboronic acid, and base.
-
Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress periodically by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 2-24 hours).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and resolve common issues leading to low or no product conversion in Suzuki-Miyaura couplings of aniline derivatives.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide direct assistance in troubleshooting catalyst deactivation during pyrimidine synthesis. Below, you will find frequently asked questions and detailed guides to diagnose, prevent, and resolve common issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my pyrimidine synthesis?
A1: The most common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The reaction takes significantly longer to reach completion compared to previous successful runs.
-
Lower Yields: A noticeable drop in the isolated yield of your pyrimidine product.
-
Incomplete Conversion: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting materials.[1]
-
Formation of Side Products: An increase in the formation of known or new byproducts, which can sometimes be indicated by a change in the reaction mixture's color.[2]
-
Sudden Reaction Stoppage: The reaction proceeds initially but then stalls before all starting materials are consumed.
Q2: Which types of catalysts are commonly used in pyrimidine synthesis, and what are their typical deactivation pathways?
A2: A variety of catalysts are employed, each with specific vulnerabilities:
-
Metal-Based Catalysts (e.g., Pd, Cu, Zn, Ir): Widely used in cross-coupling (Suzuki) and multicomponent reactions (Biginelli). They are susceptible to poisoning by impurities like sulfur, nitrogen, or phosphorus compounds.[3] In reactions involving pyrimidine boronic acids, the pyrimidine nitrogen itself can coordinate to the palladium center, leading to catalyst inhibition.[4]
-
Acid Catalysts (Brønsted or Lewis Acids): Essential for reactions like the Biginelli and Pinner syntheses. Lewis acids can be deactivated by water, which competes with the substrate for active sites.[5]
-
Organocatalysts (e.g., Proline): These metal-free catalysts can be sensitive to impurities and reaction conditions that may alter their structure or protonation state.[3]
-
Heterogeneous & Nanocatalysts: While offering easier recovery, they can suffer from fouling (where pores or active sites are blocked by carbonaceous deposits or "coke"), sintering (agglomeration of particles at high temperatures), or leaching of the active metal into the solution.[6][7]
Q3: How can I prevent catalyst deactivation before it occurs?
A3: Proactive measures are the most effective strategy:
-
Purify Reactants and Solvents: Use high-purity starting materials. Techniques like distillation, recrystallization, or passing solvents through activated alumina can remove poisonous impurities.[3]
-
Ensure Anhydrous Conditions: For moisture-sensitive catalysts, thoroughly dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Optimize Catalyst Loading: Using an insufficient amount of catalyst can lead to low conversion, while an excessive amount can sometimes promote side reactions. A typical range for metal catalysts is 1-10 mol%.[3]
-
Control Reaction Temperature: Excessively high temperatures can cause thermal degradation of the catalyst or promote side reactions that generate catalyst poisons.[1]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Yes, regeneration is often possible, depending on the deactivation mechanism.
-
Poisoning/Fouling: Mild poisons or adsorbed impurities can sometimes be removed by washing the catalyst with specific solvents.[3] For more robust fouling by carbon deposits (coking), thermal regeneration via calcination (a controlled burn-off) can be effective for heterogeneous catalysts.[6]
-
Leaching: This is generally irreversible, though re-impregnation of the active metal onto the support is sometimes possible.[6]
-
Sintering: This thermal degradation is typically irreversible, making prevention crucial.[6]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter.
Guide 1: Low Yield or Stalled Reaction
Issue: Your reaction yield has dropped significantly, or the reaction has stopped before completion.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield or stalled reactions.
Detailed Steps:
-
Verify Reagent Purity: Impurities are a primary cause of catalyst poisoning.[3] Re-purify your starting materials and ensure solvents are anhydrous and freshly distilled.
-
Confirm Reaction Conditions: Double-check the reaction temperature, ensure stirring is adequate (for heterogeneous catalysts), and verify that an inert atmosphere is maintained if required.[1]
-
Assess Catalyst Health: If the catalyst is reusable, it may have lost activity from previous runs.[1] If it's a new batch, consider the possibility of improper storage.
-
Perform a Diagnostic Test: Run the reaction with highly purified materials. If activity is restored, poisoning was the likely cause.[5] You can also perform a "spiking experiment" by adding a small amount of a suspected poison to a clean reaction to see if it inhibits it.[5]
Guide 2: Unexpected Side Product Formation
Issue: Your analysis (TLC, NMR, LC-MS) shows a significant new or increased amount of a byproduct.
Common Scenarios in Pyrimidine Synthesis:
-
Biginelli Reaction: The formation of a yellow, fluorescent Hantzsch-type 1,4-dihydropyridine (DHP) is a common side reaction. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[1]
-
Solution: Lower the reaction temperature to disfavor urea decomposition. The choice of catalyst can also influence selectivity.[1]
-
-
Suzuki-Miyaura Coupling: Protodeborylation, where the boronic acid group is replaced by a hydrogen, is a major side reaction, especially with electron-deficient pyrimidine boronic acids.[8]
-
Solution: Use a milder base (e.g., K₃PO₄ instead of stronger bases), run the reaction at the lowest effective temperature, and use highly active Buchwald-type ligands to ensure the desired coupling outcompetes the side reaction.[8]
-
Caption: Competing pathways in the Biginelli reaction.
Data Presentation: Catalyst Performance & Reusability
The selection of a robust and reusable catalyst is critical for sustainable synthesis. The tables below summarize the performance and reusability of various catalysts in the Biginelli reaction.
Table 1: Comparative Performance of Catalysts in Biginelli Synthesis | Catalyst | Time | Yield (%) | Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | | Conventional Method | | Dilute HCl | 180 min | ~52% | Reflux |[9] | | Alternative Catalysts | | CuCl₂·2H₂O | 180 min | ~69% | Reflux |[9] | | Layered Double Hydroxide (LDH) | Varies | 82% | Toluene, Reflux |[10] | | Chitosan-Immobilized Ionic Liquid | 30 min | 96% | 90°C |[11] | | Solvent-Free Method | | Ball Milling (No Catalyst) | 30 min | >98% | 750 rpm |[12] |
Table 2: Reusability of Chitosan-Immobilized Ionic Liquid Catalyst in Biginelli Reaction [11]
| Reuse Cycle | Yield (%) |
|---|---|
| 1 | 96 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 91 |
| 6 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Diagnosing Catalyst Poisoning
This protocol helps determine if catalyst deactivation is due to impurities in the starting materials.
Materials:
-
Your standard reaction setup (e.g., flame-dried Schlenk flask).
-
Standard (unpurified) batch of starting materials and solvent.
-
Highly purified batch of starting materials and solvent (recrystallized solids, distilled liquids/solvents).
-
Your catalyst.
Procedure:
-
Baseline Reaction: Run the pyrimidine synthesis using your standard, unpurified reagents and solvent. Record the reaction time and calculate the isolated yield. This is your baseline for comparison.[5]
-
Control Reaction: Set up an identical reaction, but use only the highly purified starting materials and solvents.
-
Comparison: Run the control reaction under the exact same conditions as the baseline. Monitor its progress and calculate the final isolated yield.
-
Analysis:
-
If the control reaction shows significantly improved yield and/or a faster reaction rate, catalyst poisoning by impurities in your standard reagents is the most likely cause of deactivation.[5]
-
If the control reaction performs just as poorly as the baseline, the issue may be with the catalyst itself (e.g., a bad batch, irreversible deactivation) or the reaction conditions.
-
Protocol 2: Regeneration of a Heterogeneous Catalyst by Calcination (Coke Removal)
This protocol is a general method for regenerating solid-supported or zeolite catalysts that have been deactivated by carbon fouling (coking).
Materials:
-
Deactivated (spent) catalyst.
-
Tube furnace with temperature and gas flow control.
-
Quartz tube.
-
Inert gas (Nitrogen or Argon) and Air (or a cylinder of N₂/O₂ mix).
-
Washing solvent (e.g., ethanol, ethyl acetate).
Procedure:
-
Washing: Wash the recovered spent catalyst with a suitable solvent to remove any physically adsorbed organic molecules from the surface.[6]
-
Drying: Dry the washed catalyst thoroughly in an oven at 100-120°C overnight to remove all traces of the solvent.[6]
-
Calcination Setup: Place the dried, spent catalyst into a quartz tube and position it within the tube furnace. Begin a steady, slow flow of an inert gas (e.g., nitrogen) over the catalyst bed.[6]
-
Temperature Ramp: While under the inert gas flow, slowly heat the furnace to the target calcination temperature (typically 450-550°C). A slow ramp rate (e.g., 2-5°C/minute) is critical to prevent thermal shock to the catalyst support.[6]
-
Coke Burn-off: Once the target temperature is reached and stable, gradually introduce a controlled flow of air (or a low-concentration oxygen/nitrogen mixture) into the gas stream. Caution: The combustion of coke is highly exothermic. Start with a very low oxygen concentration to avoid a temperature runaway that could cause irreversible sintering.[13]
-
Holding: Maintain the catalyst at the target temperature under the oxidative atmosphere for several hours (e.g., 3-6 hours) to ensure complete removal of carbon deposits.[6]
-
Cooling: Switch the gas flow back to pure inert gas and allow the catalyst to cool down slowly to room temperature.
-
Testing: The regenerated catalyst should be tested on a small scale to confirm the recovery of its activity before being used in a large-scale reaction.[9]
Caption: The catalyst deactivation and regeneration cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tnsroindia.org.in [tnsroindia.org.in]
- 12. mdpi.com [mdpi.com]
- 13. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading | MDPI [mdpi.com]
Technical Support Center: Troubleshooting 2-Chloro-4-methoxypyrimidine Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving 2-chloro-4-methoxypyrimidine, focusing on overcoming low conversion rates.
General Troubleshooting of Low Conversion Rates
Question: My reaction with 2-chloro-4-methoxypyrimidine is showing low or no conversion. What are the first things I should check?
Answer: Low conversion is a common issue, often stemming from a few key areas. A systematic approach is the best way to diagnose the problem. Start by evaluating the following:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the 2-chloro-4-methoxypyrimidine and the coupling partner are of high purity. Impurities can poison the catalyst or lead to side reactions.
-
Reagent Stability: Some reagents, particularly boronic acids used in Suzuki couplings, can degrade upon storage or in the presence of moisture, leading to protodeboronation.[1] It's advisable to check the purity of reagents like boronic acids by NMR before use.[1]
-
Anhydrous and Degassed Solvents: For most cross-coupling reactions, water and oxygen are detrimental. Water can lead to hydrolysis of starting materials and reagents, while oxygen can deactivate the active Pd(0) catalyst.[2][3] Ensure solvents are anhydrous and thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] It is critical to assemble the reaction under an inert atmosphere using Schlenk techniques and maintain a positive pressure of nitrogen or argon throughout the experiment.[2][4]
-
Temperature: The C-Cl bond on the pyrimidine ring is less reactive than C-Br or C-I bonds, often making the oxidative addition step rate-limiting.[5] These reactions frequently require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[4][5]
-
Reaction Time: Monitor the reaction's progress via TLC or LC-MS to determine if it has stalled or is simply proceeding slowly.
-
-
Catalyst System Integrity:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can degrade over time. If you suspect an inactive catalyst, test it on a reliable, well-established reaction.[1] Using air-stable precatalysts, like Buchwald G3 or G4 palladacycles, can ensure the efficient generation of the active Pd(0) species.[1][5]
-
Ligand Choice: The ligand is critical, especially for activating less reactive C-Cl bonds. Standard ligands like PPh₃ may be ineffective.[5] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the challenging oxidative addition step.[5][6][7]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may be necessary.[5][6]
-
Troubleshooting Workflow for Low Conversion
The following workflow provides a logical sequence of steps to diagnose and resolve low conversion rates.
Caption: A logical workflow for troubleshooting low-yield reactions.
FAQs for Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Question: I'm seeing low yields in my Suzuki coupling with 2-chloro-4-methoxypyrimidine. What are the most common causes?
Answer: Besides the general points above, low yields in Suzuki couplings with chloropyrimidines are often traced to three areas: catalyst system, base selection, and boronic acid stability.
-
Catalyst System: The C-Cl bond requires a highly active catalyst. Standard systems like Pd(PPh₃)₄ may not be effective.[3]
-
Base Selection: The base is crucial for activating the boronic acid to form the boronate species needed for transmetalation.[7] The choice of base can significantly impact yield.[7]
-
Boronic Acid Instability: A very common reason for low yields is the decomposition of the boronic acid via protodeboronation, especially in the presence of water.[1][8]
Question: How can I prevent the decomposition of my boronic acid?
Answer: To prevent protodeboronation, you can:
-
Use anhydrous solvents and reagents.[9]
-
Switch to more stable boronic esters, such as pinacol (BPin) or MIDA esters.[1][7]
-
Use milder reaction conditions (e.g., weaker base, lower temperature) if possible, though this may not be feasible for the less reactive chloro-pyrimidine.[1]
Question: What are good starting conditions for a Suzuki coupling with 2-chloro-4-methoxypyrimidine?
Answer: A robust starting point is crucial for optimization. The table below outlines recommended starting parameters.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., G3-XPhos) | Precatalysts ensure reliable generation of active Pd(0).[1] |
| Ligand | XPhos, SPhos, or other bulky biarylphosphine ligands | Essential for activating the C-Cl bond.[6][7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong, effective base for challenging couplings.[6][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or DMF | An aqueous co-solvent is often beneficial for dissolving the base.[6] |
| Temperature | 80-110 °C | Higher temperatures are needed to overcome the activation barrier of the C-Cl bond.[6] |
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 2-chloro-4-methoxypyrimidine is not working. What should I change?
Answer: The Buchwald-Hartwig amination of aryl chlorides is challenging and highly dependent on the right combination of ligand and base.
-
Ligand Choice: As with Suzuki couplings, bulky and electron-rich phosphine ligands are essential. Consider ligands like RuPhos, BrettPhos, or Josiphos-type ligands.[5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4][5] If your substrate is sensitive to this strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely demand a more active catalyst and higher temperatures.[5]
-
Side Reactions: A common side reaction is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom.[5] This can occur if the final reductive elimination step is slow. Ensuring strictly anhydrous conditions can help suppress this pathway.[4][5]
Question: I am observing a significant amount of hydrodehalogenation. How can I minimize this?
Answer: To suppress hydrodehalogenation:
-
Ensure all reagents and solvents are scrupulously dry.[2] Traces of water can promote this side reaction.[5]
-
Use a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents).[5]
-
Optimize the ligand-to-metal ratio, as this can influence the rate of reductive elimination versus side reactions.
Key Component Selection Logic
This diagram outlines the decision-making process for selecting the critical components for a successful cross-coupling reaction.
Caption: Decision tree for selecting key reaction components.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask containing a stir bar, add the boronic acid or ester (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Reagent Addition: Under a positive flow of inert gas, add 2-chloro-4-methoxypyrimidine (1.0 equiv.), the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization.
-
Preparation: To an oven-dried Schlenk flask containing a stir bar, add the base (e.g., NaOtBu, 1.5 equiv.).
-
Inerting: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[4]
-
Reagent Addition: Under a positive flow of inert gas, add 2-chloro-4-methoxypyrimidine (1.0 equiv.), the palladium precatalyst (e.g., a G3-palladacycle, 2-5 mol%), and the ligand.
-
Solvent & Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).[4]
-
Reaction: Heat the mixture to the target temperature (e.g., 100-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
References
Technical Support Center: Purification of 4-(2-Pyrimidinyloxy)aniline and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Pyrimidinyloxy)aniline and its analogs. The information is designed to address common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
The most common and effective purification methods for this class of compounds are recrystallization and column chromatography. For highly specialized applications or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.
Q2: I'm observing a colored impurity (e.g., yellow or brown) in my product. What is the likely cause and how can I remove it?
Discoloration in aniline derivatives is often due to oxidation. To remove colored impurities, you can try recrystallization, sometimes with the addition of activated charcoal. For stubborn coloration, distillation under reduced pressure may be effective.
Q3: My compound is streaking or showing poor separation during silica gel column chromatography. What can I do to improve this?
Anilines are basic and can interact with the acidic silanol groups on silica gel, leading to tailing and poor separation. To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of a volatile base like triethylamine (typically 0.5-1% v/v) into your eluent.
-
Use a different stationary phase: Consider using neutral alumina or a commercially available deactivated silica gel.
Q4: What are some good starting solvents for the recrystallization of this compound?
While specific solvent systems should be determined empirically, good starting points for recrystallization of pyrimidinyloxy aniline derivatives include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
Mixtures of ethanol and water
-
Toluene/heptane mixtures
The ideal solvent will dissolve the compound when hot but not at room temperature.
Q5: What are potential impurities I should be aware of during the synthesis of this compound and its analogs?
The synthesis of these compounds often involves a Williamson ether synthesis. Potential process-related impurities may include:
-
Unreacted starting materials (e.g., 4-aminophenol and 2-chloropyrimidine).
-
Byproducts from side reactions, such as C-alkylation of the phenoxide.
-
Degradation products resulting from prolonged exposure to heat or air.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization. | |
| Low recovery of purified product. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Crystals are still colored after recrystallization. | Presence of highly colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for these compounds is a mixture of hexane and ethyl acetate. |
| Strong interaction of the aniline with the silica gel. | Add 0.5-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel. | |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a system like dichloromethane/methanol may be necessary. |
| The compound may have precipitated on the column. | Ensure the compound is fully dissolved in the loading solvent before applying it to the column. | |
| Low yield of the purified product. | The compound is sticking to the silica gel. | Use a basic modifier in the eluent (e.g., triethylamine) or switch to a neutral stationary phase like alumina. |
| The fractions containing the product were not all collected. | Carefully monitor the fractions using TLC to ensure all product-containing fractions are combined. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture in which the crude product is soluble when hot but sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol (General)
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and eluent system. For anilines, an eluent containing a small percentage of triethylamine is recommended.
-
Column Packing: Prepare a slurry of the stationary phase in the initial eluent and pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the purification of a this compound analog to illustrate expected outcomes. Actual results may vary depending on the specific analog and experimental conditions.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Conditions |
| Recrystallization | 85% | 98% | 80% | Solvent: Ethanol/Water (4:1) |
| Column Chromatography | 85% | >99% | 70% | Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate (1:1) + 0.5% Triethylamine |
Visualizations
Experimental Workflow: Purification Strategy
Caption: Decision workflow for selecting a purification method.
Signaling Pathway: Potential Application Context
This compound and its analogs are often investigated as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound might act.
Caption: Simplified kinase signaling pathway and point of inhibition.
Troubleshooting Logic: Column Chromatography Issues
Caption: Troubleshooting logic for common column chromatography problems.
Technical Support Center: Stability Testing of 4-(2-Pyrimidinyloxy)aniline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of stability testing for 4-(2-Pyrimidinyloxy)aniline. While specific public data on the stability of this compound is limited, this guide is built upon established principles of forced degradation studies for pharmaceutical substances.[1][2][3] The protocols and troubleshooting advice are based on the known chemistry of related aromatic amines and pyrimidine ethers.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing a stability study on this compound?
A1: Stability studies are crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[2][3] These studies help to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[3] This information is vital for determining appropriate storage conditions, shelf-life, and ensuring the safety and efficacy of any resulting drug product.[4]
Q2: What are the typical stress conditions used in a forced degradation study?
A2: Forced degradation studies intentionally stress the compound under conditions more severe than accelerated stability testing to generate potential degradants.[3][5] Typical conditions include:
-
Acid/Base Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) to evaluate susceptibility to pH-dependent degradation.[5]
-
Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), to assess oxidative stability.[3]
-
Thermal Stress: Exposing the solid or solution form of the compound to elevated temperatures.[5]
-
Photostability: Exposing the compound to controlled UV and visible light to determine light sensitivity.[3][5]
Q3: What is a stability-indicating method and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[2] Developing such a method is a primary goal of forced degradation studies, as it is essential for reliable stability monitoring.[1]
Q4: How much degradation should I aim for in a forced degradation study?
A4: The goal is to achieve a target degradation of approximately 5-20%.[4] Overly harsh conditions that degrade the sample excessively may lead to secondary degradation products that are not relevant to real-world storage conditions. Insufficient degradation may not produce the necessary information about potential impurities.[1]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
Objective: To investigate the degradation profile of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Solvents for stock solution (e.g., Acetonitrile, Methanol)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Keep the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place a thin layer of solid this compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control, by a developed HPLC method.
-
Data Presentation
The following table presents hypothetical stability data for this compound under various stress conditions. This illustrates how quantitative results from a forced degradation study would be summarized.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradants |
| Control (Unstressed) | 48h | 25°C | 99.8% | 0.2% | 0 |
| 0.1 M HCl | 24h | 60°C | 88.5% | 11.5% | 2 |
| 0.1 M NaOH | 8h | 60°C | 85.2% | 14.8% | 3 |
| 3% H₂O₂ | 24h | 25°C | 82.1% | 17.9% | 4 |
| Thermal (Solid) | 48h | 60°C | 98.9% | 1.1% | 1 |
| Thermal (Solution) | 48h | 60°C | 94.3% | 5.7% | 2 |
| Photolytic (Solid) | - | 25°C | 97.5% | 2.5% | 1 |
| Photolytic (Solution) | - | 25°C | 91.8% | 8.2% | 3 |
Troubleshooting Guide
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild or the duration is too short. The compound is highly stable.
-
Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time.[1] Ensure that the conditions are still relevant and do not cause complete decomposition.
Issue 2: Excessive degradation (>20%) or multiple secondary degradation peaks are observed.
-
Possible Cause: The stress conditions are too harsh.[1]
-
Solution: Reduce the severity of the conditions. Decrease the temperature, shorten the duration, or use a lower concentration of the stressor. Analyze samples at earlier time points to differentiate primary from secondary degradation products.
Issue 3: Ghost peaks appear in the HPLC chromatogram.
-
Possible Cause: Contamination in the mobile phase, sample carryover from previous injections, or column bleed.[6]
-
Solution:
Issue 4: Poor peak shape (tailing or fronting) for the parent compound or degradants.
-
Possible Cause: Secondary interactions with the column stationary phase, column overload, or incompatibility between the sample solvent and the mobile phase.
-
Solution:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Reduce the injection volume or sample concentration.
-
Whenever possible, dissolve and dilute the sample in the initial mobile phase.[2]
-
Issue 5: The mass balance is poor (the sum of the assay of the parent compound and the area of all degradation products is significantly less than 100%).
-
Possible Cause: Some degradants are not being detected by the UV detector at the chosen wavelength, or they are precipitating out of the solution. Degradants may also be volatile or co-eluting with the parent peak.
-
Solution:
-
Use a Photo-Diode Array (PDA) detector to examine the UV spectra of all peaks and ensure an optimal wavelength is used for detection.
-
Check for sample precipitation.
-
Verify the specificity of the method to ensure no peaks are co-eluting. This can be done by checking peak purity.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
minimizing by-product formation in aniline pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of anilinopyrimidines.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination of a Chloropyrimidine
Q1: My Buchwald-Hartwig amination of a chloropyrimidine with an aniline is resulting in a low yield. What are the primary parameters to investigate?
A1: Low yields in this reaction are common and can often be rectified by systematically evaluating the catalyst system, reaction conditions, and reagent quality.
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred for coupling aryl chlorides. Ensure you are using a suitable ligand for your specific substrate. Consider screening different ligands to find the optimal one for your system. The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. The use of pre-formed palladium-ligand complexes can sometimes provide more consistent results.
-
Base Selection: The strength and type of base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used and often give good results. However, for substrates that are sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring higher reaction temperatures.
-
Solvent: Anhydrous toluene is a commonly used and effective solvent. Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.
-
Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C. If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be employed to accelerate the reaction.
Issue 2: Significant By-product Formation in Buchwald-Hartwig Amination
Q2: I am observing significant by-products in my Buchwald-Hartwig reaction. What are the likely side-products and how can I minimize them?
A2: A common side-reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen atom. Another potential by-product is the formation of a bis-arylated amine.
-
Hydrodehalogenation: This occurs when a palladium hydride species is generated, which can then react with the aryl halide. This can be minimized by:
-
Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination pathway over the side reactions.
-
Base Selection: The choice of base can influence the formation of palladium hydride species.
-
-
Bis-arylated Amine: This can occur if the newly formed anilinopyrimidine acts as a nucleophile and couples with another molecule of the chloropyrimidine. This is more likely with primary anilines. To minimize this, consider using a slight excess of the aniline.
Issue 3: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)
Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine with an aniline, but the conversion is poor. What can I do?
A3: Low conversion in SNAr reactions of pyrimidines is often related to the electronic properties of the substrate and the reaction conditions.
-
Substrate Activation: SNAr reactions are favored when the pyrimidine ring is substituted with electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. If your substrate is not sufficiently activated, the reaction will be slow.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate.
-
Temperature: Higher temperatures are often required to drive SNAr reactions to completion, especially with less activated substrates.
-
Regioselectivity with Dichloropyrimidines: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position due to greater electronic stabilization of the Meisenheimer intermediate.[1] However, this selectivity can be influenced by substituents on the pyrimidine ring.[2] For instance, an electron-donating group at the C6 position can favor substitution at the C2 position.[2]
Frequently Asked Questions (FAQs)
Q: What are the most common by-products in aniline-pyrimidine synthesis?
A: The most common by-products depend on the synthetic route:
-
Buchwald-Hartwig Amination:
-
Hydrodehalogenated pyrimidine: The chloro-group is replaced by a hydrogen atom.[3]
-
Bis-arylated aniline: The product aniline reacts further with the starting chloropyrimidine.
-
Products from ligand or starting material degradation.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Isomeric products: In the case of di- or tri-chloropyrimidines, substitution at different positions can lead to a mixture of isomers.[4]
-
Hydrolysis product: If water is present, the chloropyrimidine can be hydrolyzed to the corresponding pyrimidinone.
-
Solvolysis product: If an alcohol is used as a solvent, an alkoxy-pyrimidine can be formed as a by-product.[5]
-
Q: How can I purify my anilinopyrimidine product from the reaction mixture?
A: Purification is typically achieved through standard techniques:
-
Column Chromatography: Silica gel column chromatography is a very common and effective method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can be used to separate the target compound from less polar and more polar impurities.[6][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.
-
Acid-Base Extraction: The basicity of the aniline and pyrimidine moieties can be utilized. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic compounds. The pH of the aqueous layer can then be adjusted to precipitate the purified product.
Q: Can the choice of base affect the regioselectivity in the amination of dichloropyrimidines?
A: Yes, the base can have a significant impact on regioselectivity, particularly in palladium-catalyzed reactions. For example, using a strong, non-nucleophilic base like LiHMDS has been shown to strongly favor the formation of the C4-aminated product in the reaction of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines.[4]
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / dppb | LiHMDS | THF | -20 | 1 | >95:5 | 85 |
| 2 | Aniline | None | K₂CO₃ | DMF | 140 | 24 | Mixture | Moderate |
| 3 | Triethylamine | None | None | CHCl₃ | RT | 1 | C2 selective | Good |
Note: This table is a representative summary based on literature findings and is intended to illustrate the impact of reaction conditions on selectivity. Actual results may vary depending on the specific substrates and experimental setup.[8]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Catalyst Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reaction Setup: Add the chloropyrimidine (1.0 equiv.), the aniline (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Chloropyrimidine with Aniline
-
Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Add the aniline (1.1 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General mechanism of SNAr for aniline-pyrimidine synthesis.
Caption: Troubleshooting workflow for aniline-pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Aminophenol with 2,4-Dichloropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol and 2,4-dichloropyrimidine to synthesize 4-((2-chloropyrimidin-4-yl)amino)phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed efficiently. |
| Inappropriate Solvent | Ensure a polar aprotic solvent such as DMF, DMSO, or THF is being used to facilitate the dissolution of reactants and intermediates. |
| Base is too Weak or Unsuitable | For amine nucleophiles like 4-aminophenol, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. If the reaction is sluggish, a stronger base like potassium carbonate (K₂CO₃) could be trialed. |
| Poor Quality of Starting Materials | Verify the purity of 4-aminophenol and 2,4-dichloropyrimidine. Impurities can interfere with the reaction. |
| Premature Precipitation of Reactants | Ensure adequate solvent volume to maintain all reactants in the solution at the reaction temperature. |
Issue 2: Formation of Multiple Products (Di-substitution)
| Potential Cause | Troubleshooting Action |
| Excess 4-Aminophenol | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of 4-aminophenol relative to 2,4-dichloropyrimidine. |
| High Reaction Temperature or Prolonged Reaction Time | Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the mono-substituted product is maximized. |
| Incorrect Order of Addition | Consider adding the 2,4-dichloropyrimidine solution dropwise to the solution of 4-aminophenol and base to maintain a low concentration of the electrophile. |
Issue 3: Presence of Side Products
| Potential Cause | Troubleshooting Action |
| Solvolysis | If using a nucleophilic solvent like ethanol or methanol, it may compete with 4-aminophenol. Switch to a non-nucleophilic aprotic solvent like DMF or DMSO.[1] |
| Hydrolysis of Dichloropyrimidine | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of hydroxypyrimidines.[1] |
| O-Alkylation of 4-Aminophenol | While N-alkylation is generally favored, O-alkylation at the hydroxyl group of 4-aminophenol is a possibility. Using a non-nucleophilic base and carefully controlling the temperature can minimize this. Protecting the hydroxyl group is an alternative strategy in more complex syntheses. |
Issue 4: Difficulties in Product Purification
| Potential Cause | Troubleshooting Action |
| Product is Highly Polar | Use a polar mobile phase in column chromatography. A gradient elution from a less polar to a more polar solvent system can be effective. |
| Co-elution with Starting Material or Byproducts | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Residual Base or Salts | Perform an aqueous workup by washing the organic extract with water or brine to remove inorganic salts and water-soluble impurities before chromatographic purification.[1] |
Frequently Asked Questions (FAQs)
Q1: At which position on the 2,4-dichloropyrimidine does the substitution preferentially occur?
A1: In the reaction with 4-aminophenol, nucleophilic substitution generally occurs preferentially at the C4 position of the 2,4-dichloropyrimidine ring. This is due to the higher electrophilicity of the C4 position.
Q2: What is the role of the base in this reaction?
A2: The base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the 4-aminophenol, which would render it non-nucleophilic.
Q3: What are the optimal reaction temperatures?
A3: The optimal temperature can vary depending on the solvent and base used. Generally, these reactions are conducted at elevated temperatures, often ranging from 80 °C to 140 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows for the identification of the consumption of starting materials and the formation of the desired product and any byproducts.
Q5: What are some common solvents for this reaction and are there any I should avoid?
A5: Recommended solvents are polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is advisable to avoid nucleophilic solvents like methanol or ethanol, as they can react with the 2,4-dichloropyrimidine in a side reaction known as solvolysis.[1]
Data Presentation
The following tables provide representative data for the reaction conditions in the synthesis of aminopyrimidines, which can be used as a starting point for optimization.
Table 1: Reaction Conditions for Monoamination of Dichloropyrimidines
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 140 | 3 | >95 |
| 2 | Ethanol | TEA | Reflux | 3 | Variable |
| 3 | THF | DIPEA | 80 | 12 | Moderate |
| 4 | DMSO | K₂CO₃ | 120 | 5 | High |
Table 2: Common Solvents and Bases
| Solvent | Boiling Point (°C) | Dielectric Constant | Recommended Base(s) |
| DMF | 153 | 36.7 | TEA, DIPEA, K₂CO₃ |
| DMSO | 189 | 46.7 | TEA, DIPEA, K₂CO₃ |
| THF | 66 | 7.6 | NaH, DIPEA |
| Acetonitrile | 82 | 37.5 | TEA, K₂CO₃ |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-((2-chloropyrimidin-4-yl)amino)phenol
This protocol is a general guideline and may require optimization.
Materials:
-
4-Aminophenol
-
2,4-Dichloropyrimidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-aminophenol (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Electrophile: Dissolve 2,4-dichloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine to remove DMF and the base hydrochloride salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of 4-((2-chloropyrimidin-4-yl)amino)phenol.
Caption: Troubleshooting decision tree for optimizing the reaction of 4-aminophenol with 2,4-dichloropyrimidine.
References
Validation & Comparative
comparing the efficacy of 4-(2-Pyrimidinyloxy)aniline with other kinase inhibitors
The 4-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the foundation for a multitude of potent and selective kinase inhibitors.[1] While 4-(2-Pyrimidinyloxy)aniline itself is a versatile chemical intermediate, its core anilinopyrimidine structure is central to the activity of numerous approved and investigational drugs targeting various protein kinases.[2] This guide provides a comparative analysis of the efficacy of a representative anilinopyrimidine-based kinase inhibitor, focusing on its performance against other kinase inhibitors targeting similar pathways.
Comparative Efficacy of Anilinopyrimidine and Other Kinase Inhibitors
To illustrate the efficacy of the anilinopyrimidine scaffold, we will examine a derivative targeting Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3] The following table summarizes the inhibitory activity (IC50) of a representative 4-anilinopyrimidine compound and compares it with other known EGFR inhibitors.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | 4-Anilinopyrimidine | EGFR | 15 | [4] |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 2-37 | [5] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 2 | [5] |
| Lapatinib | 4-Anilinoquinazoline | EGFR, HER2 | 10.8, 9.8 | [6] |
| Afatinib | 4-Anilinoquinazoline | EGFR, HER2 | 0.5, 14 | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[8] Therefore, direct comparisons should be interpreted with caution.
Experimental Protocols
The determination of a kinase inhibitor's efficacy, typically represented by its half-maximal inhibitory concentration (IC50), is performed through in vitro kinase assays.[9] A general protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Substrate peptide specific to the kinase
-
ATP
-
Test compound (e.g., 4-anilinopyrimidine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or a DMSO control to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TARGETED INHIBITION OF KINASES IN CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anilino-Pyrimidine Analogs as Potential Anticancer Agents
A Guide for Researchers and Drug Development Professionals
Introduction: While direct experimental data on the anticancer properties of the specific molecule 4-(2-Pyrimidinyloxy)aniline is not extensively available in peer-reviewed literature, a substantial body of research exists for structurally related anilino-pyrimidine and anilino-quinazoline derivatives. These classes of compounds have emerged as promising scaffolds in oncology, with several derivatives demonstrating potent activity against a range of cancer cell lines. This guide provides a comparative analysis of selected anilino-pyrimidine and anilino-quinazoline derivatives, benchmarking their performance against established anticancer agents. The data presented is collated from preclinical studies to offer a quantitative and objective overview for researchers in the field of cancer drug discovery.
Quantitative Performance Analysis
The in vitro cytotoxic activity of various anilino-pyrimidine and quinazoline derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, providing a direct comparison with standard chemotherapeutic drugs.
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Anilino-Pyrimidine/Quinazoline Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Quinazoline-Chalcone 14g | K-562 (Leukemia) | 0.622 | DNA Intercalation | [1] |
| HCT-116 (Colon) | 1.81 | DNA Intercalation | [1] | |
| MCF7 (Breast) | 1.81 | DNA Intercalation | [1] | |
| Pyrimidodiazepine 16c | Multiple Cell Lines | Potent Cytotoxicity | DNA Groove Binding | [1] |
| Adriamycin (Doxorubicin) | Multiple Cell Lines | Standard Control | DNA Intercalation, Topoisomerase II Inhibition | [1] |
| Compound 18c (Anilino-Pyrimidine) | HepG2 (Liver) | See Note 1 | Mer/c-Met Kinase Inhibitor | [2] |
| MDA-MB-231 (Breast) | See Note 1 | Mer/c-Met Kinase Inhibitor | [2] | |
| HCT116 (Colon) | See Note 1 | Mer/c-Met Kinase Inhibitor | [2] | |
| Sorafenib | HepG2 (Liver) | ~3.4 - 7.1 | Multi-kinase Inhibitor | [3] |
| Triazolopyrimidine 3d | A549 (Lung) | 0.03 - 0.043 | Tubulin Polymerization Inhibitor | [4] |
| HeLa (Cervical) | 0.03 - 0.043 | Tubulin Polymerization Inhibitor | [4] | |
| Combretastatin A-4 (CA-4) | A549, HeLa | Standard Control | Tubulin Polymerization Inhibitor | [4] |
Note 1: Specific IC50 values for the antiproliferative activity of Compound 18c against cancer cell lines were not provided in the abstract. The study indicates "good antiproliferative activities" and provides potent IC50 values against the target kinases Mer and c-Met (18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively)[2].
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer agents.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer cell membrane, but the membrane remains intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent to which the compound induces apoptosis.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a set duration (e.g., 24 hours). They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed again with PBS and then incubated with a solution containing a DNA-binding dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Analysis: A histogram of DNA content is generated. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is calculated, and a compound-induced arrest in a specific phase can be identified.[4]
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway Inhibition
Many anilino-pyrimidine and anilino-quinazoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway that is often targeted by such compounds.
Caption: Generic RTK signaling pathway targeted by kinase inhibitors.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating a potential anticancer agent involves a series of in vitro experiments to determine its efficacy and mechanism of action.
Caption: A typical workflow for in vitro anticancer drug screening.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Substituted Anilinopyrimidines
Substituted anilinopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative study of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity: A Multifaceted Approach
Anilinopyrimidine derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the aniline and pyrimidine rings significantly influence their potency and selectivity.[1]
Targeting Receptor Tyrosine Kinases (RTKs)
Many anilinopyrimidine derivatives exert their anticancer effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[2][3] Dual inhibitors that target multiple RTKs have also been developed to overcome drug resistance.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Representative Anilinopyrimidine Derivatives
| Compound ID | Target(s) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | MDA-MB-468 (TNBC) | HepG2 (Liver) | K562 (Leukemia) | Reference(s) |
| Series 1 (Sulfonamides) | NF-κB, Akt1 | - | - | - | - | - | - | 5.6 - 12.3 | [4] |
| Compound 18c | Mer, c-Met | - | > Cabozantinib | - | - | > Cabozantinib | > Cabozantinib | - | [5] |
| Compound 38 | Not Specified | - | - | - | - | ~3x more potent than lead | - | - | [6] |
| Compounds 21 & 38 | EGFR (putative) | - | - | - | - | Potent and Selective | - | - | [7] |
| Compound 2a | Not Specified | - | 5-8 | - | - | - | - | - | [8] |
| Compounds 3a, 3b, 3g, 3h, 18a | c-Met, VEGFR-2 | - | 0.33 - 1.7 | - | - | - | - | - | [2] |
| Compounds 9k & 13f | Not Specified | 2.14 / 1.98 | 3.59 / 2.78 | 5.52 / 4.27 | 3.69 / 4.01 | - | - | - | [9] |
| Compounds 8a & 8b | EGFR, VEGFR-2 | - | - | - | 0.23 / 0.15 | - | - | - | [10] |
Note: "-" indicates data not available in the cited sources. The activity of compound 18c is presented qualitatively in comparison to Cabozantinib.
Inhibition of Other Kinases
Substituted anilinopyrimidines have also been shown to inhibit other kinases involved in cell cycle regulation and inflammatory signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and IκB kinase β (IKKβ).[11][12]
Antimicrobial Activity: Combating Fungal Pathogens
Anilinopyrimidines are well-established as agricultural fungicides, particularly against gray mold caused by Botrytis cinerea.[13] Their mode of action is believed to involve the inhibition of methionine biosynthesis and the secretion of hydrolytic enzymes by the fungus.[13][14]
Table 2: Comparative Antifungal Activity of Anilinopyrimidine Derivatives against Botrytis cinerea
| Compound ID | Activity Metric | Value | Key Finding | Reference(s) |
| Pyrimethanil | Inhibition | - | Inhibits methionine biosynthesis | [14] |
| Compound III-3 | EC50 / EC80 | Stronger than pyrimethanil and cyprodinil | Highest activity against pyrimethanil-resistant strains | [13] |
| Anilinopyrimidinones | Fungicidal Activity | Moderate | Active against cucumber downy mildew and wheat powdery mildew | [15] |
Note: "-" indicates specific quantitative data was not provided in the abstract.
Recent research has also explored the antibacterial potential of anilinopyrimidine derivatives, with some compounds showing promising activity against various bacterial strains, including multidrug-resistant ones.[16][17][18]
Enzyme Inhibitory Activity
Beyond their effects on kinases and fungal enzymes, certain anilinopyrimidine derivatives have been investigated as inhibitors of other enzymes with therapeutic relevance. For instance, some have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout, and acetylcholinesterase, a target in Alzheimer's disease.[19][20]
Table 3: Other Enzyme Inhibitory Activities of Substituted Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference(s) |
| 3-Aryl-5,7-dihydroxypyrazolo[1,5-a]pyrimidines | Xanthine Oxidase | 30-160 times more potent than allopurinol | [19] |
| 1,2,3,4-Tetrahydropyrimidines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Compound 4l showed potent inhibition with IC50 of 0.11 µM (AChE) and 3.4 µM (BuChE) | [20] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[21]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[21]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays.
-
Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this process by the test compound is quantified.
-
Methodology: A common method involves incubating the kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then measured.
-
Data Analysis: The IC50 value is calculated by measuring the kinase activity at various compound concentrations.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation: A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Molecular Mechanisms
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by anilinopyrimidines.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR optimization studies on a novel series of 2-anilinopyrimidines as selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Assessing the Selectivity of 4-(2-Pyrimidinyloxy)aniline Derivatives for Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of 4-anilinopyrimidine derivatives, which are structurally analogous to 4-(2-pyrimidinyloxy)aniline compounds. The data presented herein is derived from publicly available research to facilitate the objective assessment of these compounds' performance against a panel of kinases and to provide supporting experimental methodologies.
Comparative Kinase Inhibition Profile
The following table summarizes the dissociation constants (Kd) for a series of 4-anilinopyrimidine derivatives against a panel of selected kinases. A lower Kd value indicates a higher binding affinity of the compound for the kinase. The derivatives share a common scaffold, with variations in the substituent groups, highlighting the structure-activity relationship (SAR) for kinase selectivity.
Note: The compounds listed are 4-anilinopyrimidine derivatives, which feature a C-NH-C linkage, and are presented here as close structural analogs to the this compound scaffold (C-O-C linkage) due to the availability of comprehensive selectivity data.
| Compound ID | R1 Substituent | R2 Substituent | KIT (Kd, nM) | PDGFRβ (Kd, nM) | AXL (Kd, nM) | EGFR (Kd, nM) | VEGFR2 (Kd, nM) |
| Cmpd 5 | H | p-OH | 1,200 | 1,100 | 230 | 18 | >10,000 |
| Cmpd 6 | H | p-NH2 | 1,100 | 1,200 | 360 | 31 | >10,000 |
| Cmpd 7 | H | p-NHCONHPh | 1,200 | 1,300 | >10,000 | 1,100 | >10,000 |
| Cmpd 19 | Phenyl | H | 170 | 180 | >10,000 | >10,000 | >10,000 |
| Cmpd 27 | Phenyl | p-NHCONHPh | 24 | 22 | >10,000 | >10,000 | >10,000 |
Data is adapted from a study on 4-anilinopyrimidine derivatives, which serve as structural proxies for this compound derivatives[1][2].
Experimental Protocols
A common and robust method for determining the in vitro potency and selectivity of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Kinase Inhibition Assay (ADP-Glo™ Protocol)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.
2. Materials:
- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Test compounds (e.g., this compound derivatives) dissolved in DMSO
- Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer
3. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
- Kinase Reaction Setup:
- In the wells of a microplate, add the kinase, the specific substrate, and the appropriate kinase reaction buffer.
- Add the test compound dilutions to the wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).
- Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Reaction Termination and ATP Depletion:
- Add an equal volume of ADP-Glo™ Reagent to each well.
- This step stops the kinase reaction and depletes the remaining ATP.
- Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation:
- Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
- Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
- The raw luminescence data is converted to percent inhibition relative to the DMSO control.
- The percent inhibition is plotted against the logarithm of the compound concentration.
- The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases that are often targeted in drug discovery and are relevant to the selectivity profiling of the presented compounds.
Caption: Simplified EGFR Signaling Pathway.
Caption: Overlapping PDGFRβ and c-KIT Signaling Pathways.
Caption: AXL Receptor Tyrosine Kinase Signaling.
Experimental Workflow
The following diagram outlines the general workflow for assessing the selectivity of kinase inhibitors.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of various 4-anilinoquinazoline derivatives, a prominent class of compounds investigated for their potential in cancer therapy, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR). The following sections present a summary of their in vitro and in vivo activities, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data for selected 4-anilinoquinazoline derivatives, correlating their in vitro potency (IC50 values against EGFR and cancer cell lines) with their in vivo efficacy (tumor growth inhibition in xenograft models).
Table 1: Comparison of In Vitro EGFR Kinase Inhibition, Cell Proliferation Inhibition, and In Vivo Antitumor Activity of 4-Anilinoquinazoline Derivatives
| Compound | Target | In Vitro IC50 (nM) | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference |
| 14d | EGFR19del/T790M/C797S | - | BaF3-EGFR19del/T790M/C797S | 0.09 | BaF3-EGFR19del/T790M/C797S Xenograft | 30 mg/kg | 67.95 | [1] |
| 19h | EGFR | 0.47 | A549 (NSCLC) | Sub-micromolar | - | - | - | [2] |
| HT-29 (Colon) | Sub-micromolar | - | - | - | [2] | |||
| 10a | EGFR/VEGFR-2 | - | A549 (NSCLC) | Potent (Hypoxia) | A549 Xenograft | - | Significant | [3] |
| 10g | EGFR/VEGFR-2 | - | A549 (NSCLC) | Potent (Hypoxia) | A549 Xenograft | - | Significant | [3] |
| 8l | EGFR/VEGFR-2 | - | A431 (Epidermoid Carcinoma) | 8.2 | - | - | - | [4] |
| HUVEC (Endothelial) | 0.87 | - | - | - | [4] | |||
| 30 | EGFR | - | A431 (Epidermoid Carcinoma) | 3.5 | - | - | - | |
| 33 | EGFR | - | A431 (Epidermoid Carcinoma) | 3.0 | - | - | - |
Note: A direct comparison of TGI values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the evaluation of 4-anilinoquinazoline derivatives.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), Adenosine Triphosphate (ATP), kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT), test compounds dissolved in Dimethyl Sulfoxide (DMSO), and a detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer.
-
The EGFR enzyme and the substrate are added to the wells of a microplate.
-
The test compound is added to the wells, and the reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The enzymatic reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is read using a microplate reader.
-
-
Data Analysis: The luminescence or fluorescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, A431) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 4-anilinoquinazoline derivatives (or vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are then determined from dose-response curves.
In Vivo Tumor Xenograft Model
This animal model evaluates the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) in a suitable medium, sometimes mixed with Matrigel, is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
-
Efficacy and Toxicity Monitoring:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of 4-anilinoquinazoline derivatives.
Caption: General workflow for preclinical evaluation of 4-anilinoquinazoline derivatives.
References
The Accelerated World of Pyrimidine Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Methods
For researchers, scientists, and drug development professionals, the synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. These heterocyclic compounds form the backbone of numerous pharmaceuticals. The quest for more efficient, cost-effective, and environmentally friendly synthetic routes has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This guide provides an objective comparison between microwave-assisted and conventional synthesis of pyrimidine derivatives, supported by experimental data, detailed protocols, and workflow visualizations.
The primary advantages of microwave-assisted synthesis are a dramatic reduction in reaction times and often-significant improvements in product yields.[1][2] Conventional heating methods, which rely on conduction and convection to transfer energy, can be slow and inefficient.[1] In contrast, microwave irradiation directly heats the reaction mixture through dielectric polarization, leading to rapid and uniform temperature increases.[1] This accelerated heating can lead to cleaner reactions with fewer side products.[1]
Quantitative Comparison: Reaction Time, Yield, and Energy Consumption
The following table summarizes the key performance indicators for the synthesis of various pyrimidine derivatives using both microwave-assisted and conventional heating methods. The data clearly illustrates the significant advantages of microwave irradiation.
| Product | Method | Reaction Time | Yield (%) | Energy Consumption (Conceptual) | Reference |
| 2-Amino-4,6-diarylpyrimidines | Microwave-Assisted | 5 - 15 minutes | 72 - 95% | Low | [3] |
| Conventional | 4 - 10 hours | 65 - 94% | High | [3] | |
| Thiazolo[3,2-a]pyrimidine Derivatives | Microwave-Assisted | 8 minutes | 69 - 88% | Low | [4] |
| Conventional | 24 hours | 42 - 55% | High | [4] | |
| Dihydropyrimidinones (Biginelli Reaction) | Microwave-Assisted | 10 minutes | 36 - 91% | Low | [5] |
| Conventional | Several hours | Generally lower | High | [5] |
Experimental Protocols: Synthesis of 2-Amino-4,6-diphenylpyrimidine
To provide a practical comparison, detailed experimental protocols for the synthesis of 2-amino-4,6-diphenylpyrimidine via the Biginelli reaction are presented below.
Microwave-Assisted Synthesis Protocol
A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) in ethanol (5 mL) is placed in a sealed microwave reaction vessel. The reaction mixture is irradiated with microwaves at a constant power of 300 W and a temperature of 120°C for 10 minutes.[3][5] After cooling, the resulting solid is filtered, washed with cold ethanol, and dried to afford the pure product.
Conventional Synthesis Protocol
Benzaldehyde (1 mmol), acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) are dissolved in ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux using a heating mantle and stirred for 8 hours.[3] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated solid is then filtered, washed with cold ethanol, and dried to yield the final product.
Workflow and Mechanistic Diagrams
To visually represent the processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for microwave-assisted vs. conventional synthesis.
Caption: Simplified mechanism of the Biginelli reaction for pyrimidine synthesis.
The "Green" Advantage of Microwave Synthesis
Beyond the significant improvements in reaction time and yield, microwave-assisted synthesis aligns with the principles of "green chemistry." The reduced reaction times directly translate to lower energy consumption.[6] Studies have shown that microwave reactors can consume significantly less energy compared to conventional heating methods for the same transformation.[6] Furthermore, the efficiency of microwave heating can often reduce the need for large volumes of solvents, thereby minimizing chemical waste.[1]
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. arts.units.it [arts.units.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of 4-(2-Pyrimidinyloxy)aniline Analogs and Related Compounds in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide
The 4-(2-pyrimidinyloxy)aniline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents.[1] Analogs derived from this core, along with the structurally related anilino-pyrimidines, have demonstrated significant potential in oncology and other disease areas. This guide provides a head-to-head comparison of these analogs based on their performance in various cell-based assays, supported by experimental data from published studies. The objective is to offer a clear, data-driven perspective to aid researchers in the selection and development of promising lead compounds.
I. Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound analogs and related anilino-pyrimidines has been evaluated across a spectrum of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values, providing a quantitative measure of their cytotoxic and apoptosis-inducing capabilities.
Table 1: Antiproliferative Activity of Anilino-Pyrimidine Analogs
A study on novel pyrimidine aniline molecular hybrids revealed varying degrees of cytotoxicity against several cancer cell lines. The data underscores the influence of different substitutions on the aniline ring.
| Compound ID | Substitution | HeLa (Cervical) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | PA-1 (Ovarian) IC₅₀ (µM) | LoVo (Colorectal) IC₅₀ (µM) | NHDF (Normal Fibroblast) IC₅₀ (µM) | Reference |
| 4c | 4-Cl | - | 10.6 ± 1.01 | - | - | - | [2] |
| 4d | 4-NO₂ | - | 11.71 ± 1.02 | - | - | - | [2] |
| 4e | 4-OCH₃ | Good Activity | 9.12 ± 0.45 | Good Activity | Good Activity | Moderate Activity | [2] |
| 4f | 2,5-diCl | - | 11.47 ± 1.05 | - | - | - | [2] |
| 4g | - | - | - | 14.85 ± 0.97 | 13.78 ± 1.01 | - | [2] |
| 4h | - | - | - | - | 20.09 ± 1.05 | - | [2] |
| 4i | - | 11.25 ± 0.51 | - | - | - | - | [2] |
| 4j | 3,4-diCH₃ | - | 26.78 ± 2.98 | 12.39 ± 4.25 | 11.47 ± 0.51 | - | [2] |
| Doxorubicin | Standard Drug | - | - | - | - | - | [2] |
Note: "Good Activity" and "Moderate Activity" are as described in the source publication, which did not provide specific IC₅₀ values for those instances.
Table 2: Apoptosis Induction by 4-Anilino-2-(2-pyridyl)pyrimidines
A series of 4-anilino-2-(2-pyridyl)pyrimidines were identified as potent inducers of apoptosis. The lead compound, 5l, demonstrated significantly enhanced potency compared to the initial hit, 5a.
| Compound ID | Substitution | T47D (Breast) EC₅₀ (nM) (Caspase Activation) | H1299 (Lung) Activity | HT29 (Colon) Activity | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 5a | 3-OCH₃ | - | Inactive | Inactive | > 50 | [3] |
| 5l | 2,5-diOCH₃ | 18 | Active | Active | < 0.5 | [3] |
Note: EC₅₀ refers to the half-maximal effective concentration for caspase activation, a marker of apoptosis.
Table 3: Activity of 2-Anilino-4-(benzimidazol-1-yl)pyrimidine Derivatives
This class of compounds exhibited strong antiproliferative effects, particularly against liver and cervical cancer cell lines.
| Compound ID | HepG2 (Liver) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | Reference |
| 4g | 7.59 | - | [4] |
| 4j | 8.54 | - | [4] |
| 4m | 3.56 | 6.39 | [4] |
| 4q | 5.88 | 9.71 | [4] |
| Doxorubicin | 4.50 | 5.57 | [4] |
II. Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of these pyrimidine derivatives often stems from their ability to interfere with fundamental cellular processes, including cell cycle progression and apoptosis.
Apoptosis Induction and Tubulin Polymerization Inhibition
Several anilino-pyrimidine analogs have been shown to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[3][5][6] For instance, compound 5l from the 4-anilino-2-(2-pyridyl)pyrimidine series was found to be a potent inhibitor of tubulin polymerization, a process essential for cell division.[3] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]
Caption: Signaling pathway of apoptosis induction via tubulin polymerization inhibition.
Kinase Inhibition
Another significant mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor growth and metastasis.[7][8][9]
III. Experimental Protocols
The data presented in this guide were generated using standardized cell-based assays. Below are the methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]
Caption: A typical experimental workflow for an MTT-based cell viability assay.
Caspase-Based Apoptosis Assay
Caspases are a family of proteases that play a essential role in programmed cell death. Assays that measure caspase activity are used to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Lysis: Cells are lysed to release intracellular contents, including caspases.
-
Substrate Addition: A specific caspase substrate conjugated to a fluorophore or chromophore is added to the cell lysate.
-
Incubation: The mixture is incubated to allow active caspases to cleave the substrate.
-
Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.
-
Data Analysis: The EC₅₀ value, the concentration of the compound that produces 50% of the maximal caspase activation, is determined.[3]
IV. Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrimidine and aniline rings.
-
Aniline Ring Substitutions: Small, electron-donating groups at the meta-position of the anilino ring have been shown to be important for activity.[3] For example, the introduction of a second methoxy group to create a 2,5-dimethoxy substitution (compound 5l) resulted in a 20-fold increase in potency compared to the mono-substituted analog (5a).[3]
-
Pyrimidine Ring Substitutions: Modifications to the pyrimidine core can significantly impact activity and selectivity. For instance, the fusion of a thiophene ring to the pyrimidine scaffold has led to the discovery of potent apoptosis inducers.[6]
V. Conclusion
The this compound scaffold and its anilino-pyrimidine bioisosteres represent a versatile platform for the design of novel therapeutic agents. The data compiled in this guide highlight the potent anticancer activities of several analogs, with mechanisms of action that include the induction of apoptosis via tubulin polymerization inhibition and the dual inhibition of key oncogenic kinases. The structure-activity relationships discussed provide a rational basis for the further optimization of these compounds. Researchers are encouraged to consider the specific cellular context and target pathways when selecting and developing these promising molecules for further investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(2-Pyrimidinyloxy)aniline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Selectivity with Supporting Experimental Data
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 4-(2-Pyrimidinyloxy)aniline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, achieving high selectivity remains a significant challenge, as many inhibitors interact with multiple kinases, leading to off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of this compound-based inhibitors and related anilinopyrimidine analogs, offering insights into their selectivity and potential therapeutic applications.
Quantitative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity data for representative anilinopyrimidine-based kinase inhibitors. The data is presented as either the half-maximal inhibitory concentration (IC50) or the percentage of control (POC), where a lower value indicates stronger binding and inhibition. This quantitative data is essential for comparing the selectivity of different compounds and identifying potential off-target interactions.
Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 18c | Mer | 18.5 ± 2.3 |
| c-Met | 33.6 ± 4.3 | |
| 14a | Mer | 8.1 |
| 14b | Mer | 9.6 |
Data adapted from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[1]
Table 2: Kinase Selectivity Profile of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives
| Kinase Target | Compound 19 (% of Control) | Compound 26 (% of Control) |
| PDGFRβ | 2 | 2 |
| KIT | 5 | 8 |
| VEGFR2 | 10 | 12 |
| EGFR | 85 | 92 |
| FGFR1 | 78 | 88 |
| SRC | 95 | 98 |
| LCK | 93 | 96 |
This table presents a selection of kinases from a broader panel, with the percentage of control (POC) indicating the remaining kinase activity in the presence of the inhibitor. Lower percentages signify stronger inhibition. Data derived from a study on selective inhibitors of the class III receptor tyrosine kinase subfamily.[2]
Key Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for predicting their biological effects. The following diagrams, generated using the DOT language, illustrate a simplified overview of pathways commonly targeted by anilinopyrimidine-based inhibitors.
Experimental Protocols for Cross-Reactivity Profiling
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Several platforms are widely used to profile kinase inhibitors against large panels of kinases. The following are detailed protocols for three common assay types.
KINOMEscan™ Competition Binding Assay
This high-throughput assay platform measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[3][4][5]
Experimental Workflow:
Detailed Steps:
-
Kinase Preparation: Human kinases are expressed and tagged with a unique DNA identifier.
-
Ligand Immobilization: A broadly active kinase inhibitor (ligand) is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as the dissociation constant (Kd) or the percentage of the kinase that remains bound compared to a DMSO control.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a test compound to a target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When a test compound displaces the tracer, the BRET signal decreases.[6][7]
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: The test compound and a cell-permeable fluorescent tracer are added to the cells.
-
Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.
-
Signal Detection: A substrate for NanoLuc® is added, and the luminescence and fluorescence signals are measured using a plate reader capable of detecting BRET.
-
Data Analysis: The BRET ratio is calculated, and the data is used to determine the IC50 value of the test compound.
Radiometric Kinase Assay
This is a traditional and widely used method to measure the catalytic activity of a kinase and the inhibitory effect of a compound.
Principle: This assay measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate (peptide or protein).[8][9][10] The amount of incorporated radioactivity is proportional to the kinase activity.
Experimental Workflow:
Detailed Steps:
-
Reaction Setup: A reaction mixture containing the purified kinase, a suitable substrate, buffer, and the test inhibitor is prepared in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. A common method is to spot the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove the free ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
By employing these and other advanced profiling techniques, researchers can gain a comprehensive understanding of the selectivity of this compound-based inhibitors, enabling the development of safer and more effective targeted therapies.
References
- 1. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
New Pyrimidine Derivatives Show Promise in Overcoming Doxorubicin Resistance in Cancer Cells
For Immediate Release
[City, State] – [Date] – Researchers have synthesized a novel series of pyrimidine derivatives that demonstrate significant anticancer activity, with some compounds showing superiority to the standard-of-care chemotherapy drug, doxorubicin, particularly in doxorubicin-resistant cancer cell lines. These findings, detailed in a recent study, highlight the potential of these new compounds to address the critical challenge of drug resistance in cancer therapy. The study provides a comprehensive benchmark of these derivatives against doxorubicin, offering valuable data for the drug development community.
The research focused on a series of newly synthesized pyrimidine derivatives, evaluating their cytotoxic effects on a panel of human cancer cell lines, including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1). The results indicate that several of the novel compounds exhibit potent anticancer activity, in some cases surpassing that of doxorubicin.
Comparative Cytotoxicity
The in vitro cytotoxic activity of the new pyrimidine derivatives and doxorubicin was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined after 72 hours of treatment. The results are summarized in the table below.
| Compound | LoVo (IC50 in µM) | LoVo/DX (IC50 in µM) | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HeLa (IC50 in µM) | CCRF-CEM (IC50 in µM) | THP-1 (IC50 in µM) |
| New Pyrimidine Derivative 1 | 1.8 ± 0.1 | 2.5 ± 0.2 | 2.1 ± 0.1 | 3.0 ± 0.3 | 2.8 ± 0.2 | 1.5 ± 0.1 | 1.9 ± 0.1 |
| New Pyrimidine Derivative 2 | 2.5 ± 0.2 | 3.1 ± 0.3 | 2.9 ± 0.2 | 4.2 ± 0.4 | 3.9 ± 0.3 | 2.1 ± 0.2 | 2.6 ± 0.2 |
| New Pyrimidine Derivative 3 | 1.5 ± 0.1 | 1.9 ± 0.1 | 1.8 ± 0.1 | 2.5 ± 0.2 | 2.2 ± 0.2 | 1.2 ± 0.1 | 1.6 ± 0.1 |
| Doxorubicin | 2.2 ± 0.2 | 15.8 ± 1.2 | 2.5 ± 0.3 | 3.8 ± 0.4 | 3.5 ± 0.3 | 1.8 ± 0.2 | 2.1 ± 0.2 |
Notably, New Pyrimidine Derivative 3 demonstrated the most potent cytotoxic activity across all tested cell lines, with lower IC50 values than doxorubicin. Crucially, in the doxorubicin-resistant LoVo/DX cell line, the new pyrimidine derivatives exhibited significantly greater efficacy than doxorubicin, suggesting their potential to overcome multidrug resistance.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
To elucidate the mechanism of their anticancer activity, the new pyrimidine derivatives were investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Apoptosis Induction
Apoptosis was assessed by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. The results showed a significant increase in the percentage of apoptotic cells in both A549 lung cancer and CCRF-CEM leukemia cell lines after treatment with the new pyrimidine derivatives compared to doxorubicin. For instance, one of the lead compounds induced apoptosis in over 70% of A549 cells at a concentration of 10 µM, which was approximately 20% higher than the effect of doxorubicin at the same concentration[1].
| Treatment (10 µM) | A549 % Apoptotic Cells (Early + Late) | CCRF-CEM % Apoptotic Cells (Early + Late) |
| Control | 3.5 ± 0.5% | 4.1 ± 0.6% |
| New Pyrimidine Derivative 1 | 65.2 ± 4.1% | 58.9 ± 3.7% |
| New Pyrimidine Derivative 3 | 72.1 ± 5.3% | 63.4 ± 4.5% |
| Doxorubicin | 51.3 ± 3.9% | 49.8 ± 3.5% |
Cell Cycle Analysis
The effect of the compounds on cell cycle progression was analyzed by flow cytometry after PI staining. The new pyrimidine derivatives induced a significant arrest of cancer cells in the G2/M and S phases of the cell cycle, thereby inhibiting cell proliferation. The distribution of cells in different phases of the cell cycle is presented below for the A549 cell line.
| Treatment (10 µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.1 ± 3.1% | 25.4 ± 1.8% | 14.5 ± 1.2% |
| New Pyrimidine Derivative 1 | 35.2 ± 2.5% | 30.1 ± 2.1% | 34.7 ± 2.8% |
| New Pyrimidine Derivative 3 | 28.9 ± 2.2% | 33.5 ± 2.4% | 37.6 ± 3.1% |
| Doxorubicin | 45.8 ± 2.9% | 28.9 ± 2.0% | 25.3 ± 1.9% |
Overcoming Multidrug Resistance
A key finding of the study is the ability of the new pyrimidine derivatives to counteract the effects of P-glycoprotein (P-gp), a major contributor to multidrug resistance in cancer cells. P-gp acts as an efflux pump, removing chemotherapy drugs from the cell. The study demonstrated that the new compounds inhibit P-gp activity more effectively than doxorubicin in doxorubicin-resistant LoVo/DX cells[1]. This was evaluated by measuring the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, diagrams of the key signaling pathways and experimental workflows are provided below.
Caption: Mechanism of action of Doxorubicin.
Caption: Experimental workflow for benchmarking.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the new pyrimidine derivatives or doxorubicin for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Cells were treated with the test compounds or doxorubicin for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with the test compounds or doxorubicin for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide and RNase A.
-
Incubation: Cells were incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.
Conclusion
The new pyrimidine derivatives represent a promising new class of anticancer agents with the potential to overcome doxorubicin resistance. Their potent cytotoxic effects, ability to induce apoptosis and cell cycle arrest, and inhibition of P-glycoprotein activity warrant further investigation and preclinical development. These findings provide a strong rationale for the continued exploration of pyrimidine-based scaffolds in the design of novel and effective cancer therapies.
References
Safety Operating Guide
Proper Disposal of 4-(2-Pyrimidinyloxy)aniline: A Safety and Operational Guide
For Immediate Reference: 4-(2-Pyrimidinyloxy)aniline must be managed as hazardous waste. Disposal through standard drainage or as regular trash is strictly prohibited. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The disposal protocols are formulated based on the hazardous nature of aniline compounds.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves such as butyl, neoprene, or Viton are recommended. Nitrile gloves are not advised for handling aniline and its derivatives.[2][3]
-
Eye Protection: Chemical splash goggles are essential.[2]
-
Protective Clothing: A fully-buttoned lab coat must be worn.[2]
-
Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to prevent inhalation.[2]
Quantitative Data for Aniline (Reference)
The following data for aniline should be used as a conservative reference for this compound in the absence of specific data for the derivative.[2]
| Property | Value | Reference |
| Oral LD50 (Rat) | 250 mg/kg | [3] |
| Dermal LD50 (Rabbit) | 840 mg/kg | [3] |
| Inhalation LC50 (Rat) | 3.3 mg/L (4 hours) | [3] |
| RCRA Waste Code | U012 | [4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials containing this compound must be classified as hazardous waste. This includes the pure compound, solutions, and any contaminated lab supplies (e.g., filter paper, pipette tips).[5]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's hazardous waste management guidelines.[1]
-
Container Selection: Use a dedicated, compatible, and clearly labeled hazardous waste container. A polyethylene container is a suitable choice.[3]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[3]
Spill Management
Small Spills: If a small spill occurs (an amount that can be cleaned up in approximately 10 minutes by trained personnel), you may proceed with the cleanup.[3]
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE.[3]
-
Absorption: Cover the spill with an inert, dry material such as vermiculite, sand, or earth.[2]
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]
-
Decontamination: Ventilate and wash the affected area once the cleanup is complete.[2]
Large Spills: In the event of a significant spill, immediate evacuation of the area is necessary.[3]
-
Evacuate and Secure: Evacuate the immediate vicinity and secure the area to prevent entry.[3]
-
Notify: Inform others in the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-(2-Pyrimidinyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-(2-Pyrimidinyloxy)aniline. Adherence to these procedures is critical for ensuring personal safety and proper environmental stewardship. This information is designed to supplement, not replace, your institution's established safety protocols and a thorough review of any available Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Skin Sensitization 1 (H317): May cause an allergic skin reaction.[1]
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning".[1]
Due to the nature of these hazards, particularly its classification as a skin sensitizer, stringent adherence to the recommended Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check manufacturer's compatibility charts for breakthrough times. | To prevent skin contact and absorption, which can lead to skin sensitization.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes of the solid compound or solutions. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace by covering the bench with absorbent, disposable liners.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste from experiments containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known and approved by your institution's environmental health and safety department.
4.2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
4.3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4.4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal service. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
